PPQ-102
Descripción
Propiedades
IUPAC Name |
12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14,21,27H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOOVRNGPIWJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C4C(=C(N3C5=CC=CC=C5N2)C6=CC=CC=C6)C(=O)N(C(=O)N4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of PPQ-102: A Technical Guide
This in-depth technical guide serves to elucidate the core mechanism of action of PPQ-102 for researchers, scientists, and professionals in drug development. It details the molecular interactions, quantitative data, and experimental methodologies used to characterize this potent inhibitor.
Executive Summary
This compound is a potent and reversible small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. With a nanomolar potency, it effectively blocks CFTR-mediated chloride currents. A key characteristic of this compound is that it is uncharged at physiological pH, which allows it to act in a voltage-independent manner. Its mechanism of action involves altering channel gating by stabilizing the closed state of the CFTR channel. This inhibitory action on the CFTR channel makes this compound a promising therapeutic candidate for conditions characterized by excessive fluid secretion, such as polycystic kidney disease (PKD) and secretory diarrheas.
Core Mechanism of Action
The primary molecular target of this compound is the CFTR protein, an ion channel crucial for regulating chloride transport across epithelial cell membranes. The inhibitory effect of this compound is not due to a direct blockage of the channel pore but rather through a modification of the channel's gating kinetics.
Patch-clamp studies have revealed that this compound significantly increases the mean closed time of the CFTR channel while not substantially affecting the mean open time or the unitary conductance. This suggests that this compound stabilizes the closed conformation of the channel, thereby reducing the probability of the channel being open and consequently decreasing the overall chloride ion flow. Evidence points towards this compound acting on the intracellular nucleotide-binding domain(s) of the CFTR protein.
Being uncharged at physiological pH, the inhibitory action of this compound is not influenced by the transmembrane electrical potential, a significant advantage over many earlier, charged CFTR inhibitors.
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in various experimental settings. The following tables summarize the key quantitative data.
| Parameter | Value | Assay System | Reference |
| IC50 | ~90 nM | CFTR-expressing Fischer Rat Thyroid (FRT) cells | |
| IC50 | < 1 µM | Human intestinal (T84) and bronchial epithelial cells |
| Experimental Model | Concentration | Duration | Effect | Reference |
| Embryonic kidney organ culture model of PKD | 0.5 µM | 4 days | ~60% inhibition of cyst formation | |
| Embryonic kidney organ culture model of PKD | 2.5 and 5 µM | 4 days | Near complete absence of cysts | |
| Embryonic kidney organ culture model of PKD (preformed cysts) | 0.5 and 5 µM | 3 days | Reduction in fluid accumulation in preformed cysts |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies. Detailed protocols for these experiments are provided below.
Short-Circuit Current (Isc) Measurement in CFTR-Expressing Epithelial Cells
This assay provides a quantitative measure of transepithelial ion transport, and in this context, CFTR-dependent chloride current.
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR are cultured on permeable filter supports until a confluent monolayer with high electrical resistance is formed.
-
Ussing Chamber Setup: The filter supports with the cell monolayers are mounted in Ussing chambers. The apical and basolateral sides are bathed with separate physiological saline solutions.
-
Permeabilization: To isolate the apical CFTR-mediated current, the basolateral membrane is permeabilized with an ionophore such as amphotericin B.
-
Chloride Gradient: A transepithelial chloride gradient is established to drive the chloride current through the CFTR channels.
-
CFTR Activation: CFTR is maximally activated using a cocktail of agonists, typically including forskolin (to raise intracellular cAMP) and IBMX (a phosphodiesterase inhibitor).
-
Inhibitor Addition: Once a stable baseline current is achieved, this compound is added cumulatively to the apical bath at increasing concentrations.
-
Data Acquisition: The short-circuit current is continuously measured using a voltage-clamp amplifier. The IC50 is calculated from the dose-response curve of the current inhibition.
Patch-Clamp Electrophysiology
Patch-clamp techniques were employed to study the effect of this compound on single CFTR channels.
-
Whole-Cell Configuration:
-
CFTR-expressing FRT cells are used.
-
A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the whole cell.
-
The membrane potential is clamped, and the resulting currents are recorded.
-
CFTR is activated with forskolin, and then this compound is added to the bath to measure its effect on the total cellular CFTR current.
-
-
Cell-Attached Configuration:
-
A high-resistance seal is formed between the micropipette and the cell membrane without rupturing the patch.
-
This allows for the recording of currents from the few ion channels present in the membrane patch.
-
CFTR channels in the patch are activated by adding forskolin and IBMX to the bath, which diffuses into the cell to activate the channels from the inside.
-
This compound is then added to the bath to observe its effect on the single-channel gating behavior (open probability, open time, closed time).
-
Embryonic Kidney Organ Culture Model of Polycystic Kidney Disease (PKD)
This ex vivo model was used to assess the efficacy of this compound in a disease-relevant context.
-
Kidney Isolation: Embryonic day 13.5 (E13.5) kidneys are isolated from mice.
-
Organ Culture: The isolated kidneys are placed on a filter support in a culture dish containing a defined medium.
-
Cyst Induction: Cyst formation is induced by adding a cAMP agonist, such as 8-Br-cAMP, to the culture medium.
-
Treatment:
-
Prevention Study: this compound is added to the medium at the beginning of the culture period along with the cAMP agonist.
-
Reversal Study: Cysts are allowed to form for a period, and then this compound is added to the medium to assess its ability to reduce the size of pre-existing cysts.
-
-
Analysis: The kidneys are cultured for several days. Cyst formation and size are monitored and quantified using light microscopy and image analysis software. The fractional kidney area occupied by cysts is a key endpoint.
Signaling Pathways and Visualizations
The primary mechanism of this compound is the direct inhibition of the CFTR ion channel, which in turn modulates cellular processes dependent on chloride flux.
An In-depth Technical Guide to the Discovery and Synthesis of PPQ-102
For Researchers, Scientists, and Drug Development Professionals
Abstract
PPQ-102, or 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido[4',5'-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, is a potent, voltage-independent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2][3] Its discovery emerged from a high-throughput screening of approximately 110,000 small molecules, identifying the pyrimido-pyrrolo-quinoxalinedione (PPQ) class as novel CFTR inhibitors.[3] With an IC50 of approximately 90 nM, this compound is one of the most potent CFTR inhibitors identified to date.[2][3] Unlike many other CFTR inhibitors, this compound is uncharged at physiological pH, which contributes to its voltage-independent mechanism of action.[2][3] Mechanistic studies, including patch-clamp analysis, have revealed that this compound stabilizes the closed state of the CFTR channel.[2][3] Preclinical studies have demonstrated its efficacy in a neonatal kidney organ culture model of polycystic kidney disease (PKD), where it was shown to prevent cyst expansion and reduce the size of pre-formed cysts.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 438.48 g/mol | [1] |
| Molecular Formula | C26H22N4O3 | [1] |
| CAS Number | 931706-15-9 | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 20 mM in DMSO with gentle warming | [1] |
| Storage | Store at -20°C | [1] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of the CFTR chloride channel. Its biological activity has been characterized in various in vitro models.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (CFTR Inhibition) | ~90 nM | FRT cells expressing human CFTR | [2][4] |
| IC50 (Cyst Growth Inhibition) | ~100 nM | Embryonic kidney culture model of PKD | [5] |
| In vitro Efficacy | ~60% inhibition of cyst formation at 0.5 µM | Embryonic kidney organ culture model of PKD | [4][6] |
| In vitro Efficacy | Near complete absence of cysts at 2.5 and 5 µM | Embryonic kidney organ culture model of PKD | [4][6] |
The proposed mechanism of action for this compound involves the stabilization of the CFTR channel in its closed state.[2][3] This is supported by single-channel patch-clamp studies which showed that this compound reduces the channel's open probability without altering its unitary conductance.[2] Its neutral charge at physiological pH results in a voltage-independent inhibition, a distinguishing feature from many other charged CFTR inhibitors.[2][3]
Signaling Pathway of CFTR Inhibition
References
- 1. rndsystems.com [rndsystems.com]
- 2. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent, metabolically stable benzopyrimido-pyrrolo-oxazine-dione (BPO) CFTR inhibitors for polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Whitepaper: The Role and Application of PPQ-102 in Polycystic Kidney Disease Research
Abstract
Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, leading to kidney enlargement, loss of function, and eventual renal failure. A key driver of cyst expansion is the transepithelial secretion of fluid into the cyst lumen, a process highly dependent on the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1] This whitepaper details the role of PPQ-102, a potent and novel CFTR inhibitor, as a critical research tool for studying PKD pathogenesis and evaluating new therapeutic strategies. We provide an in-depth overview of its mechanism of action, quantitative efficacy data from preclinical models, and detailed experimental protocols for its application.
Introduction to this compound
This compound (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) is a member of the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of small molecules.[1][2] It was identified through high-throughput screening as a highly potent, reversible, and voltage-independent inhibitor of the CFTR chloride channel.[1][2]
Mechanism of Action
Unlike many prior CFTR inhibitors, this compound is uncharged at physiological pH, allowing it to act independently of the cell membrane potential.[1][2] Patch-clamp analysis has revealed that this compound inhibits CFTR by altering its gating mechanism.[1] It significantly increases the mean closed time of the channel, thereby stabilizing its closed state and preventing the efflux of chloride ions that drives fluid secretion into renal cysts.[1][2]
Quantitative Efficacy Data
The efficacy of this compound has been demonstrated in multiple assays and models. The data below is collated from foundational studies.
Table 1: Potency and Cellular Activity of this compound
| Parameter | Value | Cell/Model System | Notes | Source |
| IC₅₀ | ~90 nM | CFTR-expressing epithelial cells | Direct inhibition of CFTR chloride current. | [1][2][3] |
| Channel Open Probability (Pₒ) | Reduced from 0.50 to 0.14 | Cell-attached patch clamp | At a concentration of 1 µM. | [1] |
| Mean Channel Closed Time | Significantly Increased | Cell-attached patch clamp | At a concentration of 1 µM. | [1] |
| Inhibition Mechanism | Voltage-independent | Whole-cell recordings | Characteristic of an uncharged inhibitor. | [1][4] |
Table 2: Efficacy of this compound in a PKD Organ Culture Model
| Treatment Group | This compound Concentration | Cyst Formation Inhibition | Notes | Source |
| cAMP-stimulated | 0.5 µM | ~60% | Compared to cAMP-only control. | [1][3][5] |
| cAMP-stimulated | 2.5 µM | Near complete | - | [1][3][5] |
| cAMP-stimulated | 5 µM | Near complete | - | [1][3][5] |
| Pre-formed Cysts | 5 µM | Significant reduction in cyst size | Demonstrates reversal of cyst expansion. | [1][3] |
Signaling Pathway and Experimental Workflow Visualizations
CFTR-Mediated Cyst Fluid Secretion Pathway
The diagram below illustrates the signaling cascade that leads to cyst fluid secretion in PKD and the point of intervention for this compound. Hormonal signals elevate intracellular cyclic AMP (cAMP), which activates Protein Kinase A (PKA). PKA then phosphorylates and activates the CFTR channel, leading to chloride ion efflux. This electrochemical gradient drives the secretion of sodium and water into the cyst lumen, causing cyst expansion. This compound directly blocks the CFTR channel, halting this process.
Caption: CFTR signaling pathway in PKD cystogenesis and inhibition by this compound.
Experimental Workflow for Evaluating this compound
The following diagram outlines the typical workflow for assessing the efficacy of a compound like this compound in an ex vivo model of PKD.
Caption: Workflow for ex vivo embryonic kidney organ culture PKD model.
Experimental Protocols
The following protocol is a detailed methodology for the embryonic kidney organ culture model used to generate the data in Table 2.[1]
Protocol: Embryonic Kidney Organ Culture Model for PKD
1. Objective: To assess the efficacy of this compound in preventing cAMP-induced cyst formation and reducing the size of pre-formed cysts in an ex vivo setting.
2. Materials:
-
Timed-pregnant mice (embryonic day 13.5, E13.5)
-
DMEM/F12 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
8-Bromo-cAMP (8-Br-cAMP), Sigma-Aldrich
-
This compound, synthesized or commercially sourced
-
DMSO (vehicle)
-
Polycarbonate Transwell filters (0.4 µm pore size)
-
6-well culture plates
-
Dissecting microscope and tools
-
Humidified incubator (37°C, 5% CO₂)
-
Light microscope with digital camera for imaging
3. Procedure:
-
Kidney Isolation:
-
Euthanize a timed-pregnant mouse at E13.5 according to institutional guidelines.
-
Dissect embryos and place them in ice-cold sterile PBS.
-
Under a dissecting microscope, carefully isolate the metanephric kidneys from the embryos.
-
-
Organ Culture Setup:
-
Place one polycarbonate Transwell filter into each well of a 6-well culture plate.
-
Add 1.5 mL of defined culture medium to each well, ensuring the medium reaches the bottom of the filter but does not submerge it.
-
Carefully place one isolated kidney onto the surface of each filter.
-
-
Cyst Induction and Treatment:
-
Prepare treatment media. The final concentration of DMSO should not exceed 0.1%.
-
Control Medium: Standard culture medium + Vehicle.
-
Cyst Induction Medium: Culture medium + 100 µM 8-Br-cAMP + Vehicle.
-
This compound Treatment Media: Culture medium + 100 µM 8-Br-cAMP + desired concentration of this compound (e.g., 0.5 µM, 2.5 µM, 5 µM).
-
-
For cyst prevention studies, add the respective treatment media to the wells at Day 0.
-
For cyst regression studies, culture all kidneys in Cyst Induction Medium for 2-3 days to allow cysts to form, then replace with this compound Treatment Media.
-
-
Incubation and Monitoring:
-
Culture the kidneys for 4 days in a humidified incubator at 37°C and 5% CO₂.
-
Replace the medium every 48 hours with freshly prepared treatment media.
-
Monitor kidney growth and cyst development daily using a transmission light microscope.
-
-
Data Acquisition and Analysis:
-
At the end of the culture period (e.g., Day 4), capture high-resolution images of each kidney.
-
Using image analysis software (e.g., ImageJ), quantify the total kidney area and the total area occupied by cysts for each sample.
-
Calculate the "Cystic Index" as (Total Cyst Area / Total Kidney Area) * 100%.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare treatment groups. A p-value < 0.05 is considered significant.
-
Conclusion and Future Directions
This compound is a highly potent, specific, and effective inhibitor of the CFTR chloride channel. Its ability to prevent cyst formation and shrink existing cysts in a preclinical PKD model underscores the critical role of CFTR-mediated fluid secretion in disease progression.[1][2] As a well-characterized tool compound, this compound is invaluable for:
-
Dissecting the molecular mechanisms of cystogenesis.
-
Serving as a benchmark for the development of new anti-secretory therapies for PKD.
-
Investigating the potential for combination therapies that target multiple pathogenic pathways.
Further studies are warranted to evaluate the efficacy and safety of PPQ-class inhibitors in in vivo animal models of PKD, which will be a necessary step toward potential clinical translation.[1]
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CFTR pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Investigating Secretory Diarrheas with PPQ-102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretory diarrheas, characterized by excessive intestinal fluid and electrolyte secretion, represent a significant global health burden. These conditions are often driven by the hyperactivation of intestinal ion channels, primarily the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This technical guide provides an in-depth overview of PPQ-102, a potent and selective CFTR inhibitor, as a valuable research tool for investigating the pathophysiology of secretory diarrheas and exploring novel therapeutic strategies.
This compound, a pyrimido-pyrrolo-quinoxalinedione derivative, has emerged as one of the most potent CFTR inhibitors identified to date.[1][2] Its unique properties, including its nanomolar potency and voltage-independent mechanism of action, make it an exceptional candidate for dissecting the molecular mechanisms underlying excessive intestinal fluid secretion.[1][2] This document will detail the mechanism of action of this compound, present available quantitative data, provide comprehensive experimental protocols for its use in relevant models, and visualize the key signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting the CFTR chloride channel. Unlike some other inhibitors, this compound is uncharged at physiological pH, allowing it to readily cross cell membranes and act on an intracellular domain of the CFTR protein.[1][2] Patch-clamp studies have revealed that this compound stabilizes the closed state of the CFTR channel, thereby reducing the probability of the channel being open and effectively blocking the efflux of chloride ions.[1][2] This voltage-independent inhibition is a key characteristic, ensuring consistent efficacy regardless of the cell's membrane potential.[1][2]
Data Presentation
The following tables summarize the key quantitative data for this compound based on published in vitro and in vivo studies. It is important to note that while this compound is predicted to be effective in secretory diarrhea models, direct in vivo data in this context is not yet available; the data from the polycystic kidney disease (PKD) model serves as a strong indicator of its anti-secretory potential.[3][4][5]
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (CFTR Inhibition) | Fischer Rat Thyroid (FRT) cells expressing human CFTR | ~90 nM | [1] |
| IC50 (CFTR Inhibition) | Human intestinal (T84) cells | < 1 µM | [1] |
| CFTR Current Inhibition | FRT cells expressing human CFTR (at 0.5 µM this compound) | ~65% | [1] |
| CFTR Inhibition | Human intestinal (T84) and bronchial cells (at 10 µM this compound) | ~100% | [1] |
Table 2: Electrophysiological Effects of this compound on Single CFTR Channels
| Parameter | Condition | Value | Reference |
| Unitary Conductance | Control (Forskolin + IBMX) | 7 pS | [1] |
| Unitary Conductance | + 1 µM this compound | No significant change | [1] |
| Open Probability (Po) | Control (Forskolin + IBMX) | 0.50 ± 0.04 | [1] |
| Open Probability (Po) | + 1 µM this compound | 0.14 ± 0.03 | [1] |
| Mean Channel Open Time | + 1 µM this compound | No significant change | [1] |
| Mean Channel Closed Time | + 1 µM this compound | Greatly increased | [1] |
Table 3: In Vivo Efficacy of this compound in a Polycystic Kidney Disease (PKD) Model
| Parameter | Treatment | Effect | Reference |
| Cyst Size Reduction | 0.5 µM this compound | > 60% | [1] |
| Cyst Formation | 2.5 µM this compound | Near complete absence | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate secretory diarrheas using this compound.
Cell Culture of T84 Human Intestinal Epithelial Cells
T84 cells are a widely used model for studying intestinal chloride secretion as they endogenously express high levels of CFTR.
-
Media: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 5% fetal bovine serum, 2 mM L-glutamine, and 1% non-essential amino acids.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing:
-
Aspirate the culture medium and wash the cell monolayer with phosphate-buffered saline (PBS) without Ca2+ and Mg2+.
-
Add Trypsin-EDTA solution and incubate until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed new culture flasks.
-
-
For Ussing Chamber Experiments: Seed cells on permeable supports (e.g., Transwell inserts) and allow them to form a confluent monolayer with high transepithelial electrical resistance (TEER), typically for 7-14 days post-confluency.
Ussing Chamber-Based Measurement of CFTR-Mediated Short-Circuit Current
The Ussing chamber technique is the gold standard for measuring ion transport across epithelial tissues.
-
Apparatus: Mount the T84 cell monolayer on permeable supports in an Ussing chamber.
-
Solutions: Bathe both the apical and basolateral sides with Krebs-bicarbonate solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Protocol:
-
Equilibrate the tissue for 20-30 minutes.
-
Measure the baseline short-circuit current (Isc), an indicator of net ion transport.
-
To isolate CFTR-mediated chloride secretion, first inhibit sodium absorption by adding amiloride (10 µM) to the apical chamber.
-
Stimulate CFTR activity by adding a cAMP agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the basolateral chamber.
-
Once the Isc stabilizes, add varying concentrations of this compound to the apical or basolateral chamber to determine its inhibitory effect.
-
Record the change in Isc to quantify CFTR inhibition.
-
Whole-Cell Patch-Clamp Analysis of CFTR Channel Activity
This technique allows for the direct measurement of ion flow through individual CFTR channels.
-
Cell Preparation: Plate CFTR-expressing cells (e.g., FRT or T84 cells) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 145 NaCl, 4 CsCl, 1 CaCl2, 10 Glucose, 10 TES (pH 7.4).
-
Pipette Solution (in mM): 113 L-aspartic acid, 113 CsOH, 27 CsCl, 1 NaCl, 1 MgCl2, 1 EGTA, 10 TES (pH 7.2), supplemented with 3 mM MgATP.
-
-
Protocol:
-
Form a high-resistance seal (GΩ seal) between a glass micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -40 mV).
-
Apply voltage ramps (e.g., from -100 mV to +50 mV) to measure whole-cell currents.
-
Activate CFTR channels by including forskolin and IBMX in the bath solution.
-
Perfuse the cells with different concentrations of this compound to record its effect on CFTR currents.
-
In Vivo Mouse Model of Cholera Toxin-Induced Intestinal Fluid Secretion (Ligated Loop Model)
This model is used to assess the in vivo efficacy of anti-secretory compounds.
-
Animals: Use adult mice (e.g., C57BL/6), fasted overnight with free access to water.
-
Procedure:
-
Anesthetize the mouse.
-
Make a midline abdominal incision to expose the small intestine.
-
Create a closed loop (1-2 cm in length) in the mid-jejunum by ligating with surgical sutures, being careful not to obstruct blood flow.
-
Inject the loop with a solution containing cholera toxin (e.g., 1 µg in 100 µL of PBS). For the treatment group, co-inject with this compound or administer it systemically (e.g., intraperitoneally).
-
Return the intestine to the abdominal cavity and suture the incision.
-
After a set period (e.g., 6 hours), euthanize the mouse and excise the ligated loop.
-
Measure the length and weight of the loop. The fluid accumulation is determined by the weight-to-length ratio (mg/cm).
-
Measurement of Intracellular cAMP Levels
This assay helps to determine if this compound's mechanism of action involves altering the primary signaling molecule that activates CFTR.
-
Cell Culture: Plate intestinal epithelial cells (e.g., T84) in a multi-well plate.
-
Protocol:
-
Pre-incubate the cells with or without this compound for a specified time.
-
Stimulate the cells with a cAMP-elevating agent (e.g., forskolin).
-
Lyse the cells to release intracellular contents.
-
Measure cAMP levels in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in secretory diarrhea and the experimental workflow for investigating the effects of this compound.
Caption: Signaling pathway of cholera toxin-induced secretory diarrhea and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound as an inhibitor of secretory diarrhea.
Conclusion
This compound is a highly potent, cell-permeable, and voltage-independent inhibitor of the CFTR chloride channel.[1][2] The data and protocols presented in this technical guide demonstrate its utility as a powerful research tool for investigating the molecular and cellular basis of secretory diarrheas. While direct in vivo efficacy data in diarrhea models are still needed, the strong in vitro inhibition of intestinal epithelial chloride secretion and its proven anti-secretory effects in other models strongly support its potential as a therapeutic lead compound.[1][3][4][5] The detailed experimental workflows provided herein offer a clear roadmap for researchers to further elucidate the role of CFTR in intestinal fluid homeostasis and to evaluate the therapeutic promise of this compound and similar CFTR inhibitors.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Chloride Channel-Targeted Therapy for Secretory Diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Pyrimido-pyrrolo-quinoxalinedione Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimido-pyrrolo-quinoxalinedione scaffold represents a versatile heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and potential for diverse substitutions have made it a promising framework for the development of potent and selective inhibitors targeting a range of biological entities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this core, with a focus on its application as inhibitors of viral and host-cell targets. We will delve into the quantitative data, experimental methodologies, and the signaling pathways modulated by these compounds.
Core Scaffold and Therapeutic Potential
The pyrimido-pyrrolo-quinoxalinedione core is a rigid, polycyclic structure that provides a robust platform for the spatial orientation of various functional groups. This inherent rigidity can contribute to higher binding affinities and selectivities for their respective targets. Researchers have successfully modified this scaffold to develop inhibitors for targets such as the influenza virus nucleoprotein, protein kinase CK2, and Eph receptor tyrosine kinases, demonstrating its broad therapeutic potential.
Structure-Activity Relationship Analysis
The biological activity of pyrimido-pyrrolo-quinoxalinedione derivatives is highly dependent on the nature and position of substituents on the core structure. The following sections summarize the key SAR findings for different therapeutic targets.
Anti-Influenza Activity: Targeting the Nucleoprotein
A series of pyrimido-pyrrolo-quinoxalinedione (PPQ) analogues have been identified as novel anti-influenza agents that target the viral nucleoprotein (NP). NP is a critical protein for influenza virus replication, making it an attractive target for antiviral drug development.[1][2]
Key Findings:
-
Compound PPQ-581 emerged as a lead candidate with an EC50 of 1 µM in preventing virus-induced cytopathic effects.[1]
-
These PPQ analogues exhibit a mechanism of action similar to nucleozin, inducing the aggregation of NP and inhibiting the nuclear export of ribonucleoprotein (RNP) complexes.[1][2]
-
Resistance studies have shown that a mutation at position S377G of the nucleoprotein confers resistance to PPQ, indicating a specific binding site.[1]
-
Importantly, PPQ inhibitors are effective against nucleozin-resistant strains, and vice-versa, suggesting they target different sites on the nucleoprotein.[1]
Table 1: Anti-Influenza Activity of a Lead Pyrimido-pyrrolo-quinoxalinedione Analogue
| Compound | Target | Assay | Activity (EC50) |
| PPQ-581 | Influenza A Virus (H1N1) | Cytopathic Effect Prevention | 1 µM[1] |
Protein Kinase CK2 Inhibition
Substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives have been developed as potent inhibitors of human protein kinase CK2, a key regulator of cell growth, proliferation, and survival.[3] Overexpression of CK2 is implicated in various cancers, making it a valuable therapeutic target.[4][5][6][7][8]
Key SAR Observations:
-
The 4-aminopyrrolo[1,2-a]quinoxaline-3-carboxylic acid scaffold is a crucial pharmacophore for CK2 inhibition.
-
Substitution on the phenylamino moiety significantly influences inhibitory potency. A chloro-substitution at the meta-position (compound 1c ) resulted in the most potent inhibitor with an IC50 of 49 nM .[3]
-
The presence of a carboxylic acid group at the 3-position of the quinoxaline ring appears to be important for activity.
Table 2: SAR of Substituted Phenylaminopyrrolo[1,2-a]quinoxaline-Carboxylic Acid Derivatives as CK2 Inhibitors
| Compound | R | IC50 (nM)[3] |
| 1a | H | >10000 |
| 1b | 2-Cl | 110 |
| 1c | 3-Cl | 49 |
| 1d | 4-Cl | 120 |
| 1e | 3-Br | 70 |
| 1f | 4-Br | 160 |
| 1g | 3-I | 130 |
| 1h | 4-I | 250 |
| 1i | 3-CH3 | 500 |
| 1j | 4-CH3 | 800 |
| 1k | 3-OCH3 | 600 |
| 1l | 4-OCH3 | >10000 |
| 1m | 3-CF3 | 150 |
| 1n | 4-CF3 | 300 |
| 1o | 3,4-diCl | 90 |
Eph Tyrosine Kinase Inhibition
Pyrrolo[3,2-b]quinoxaline derivatives have been designed as inhibitors of Eph receptor tyrosine kinases, which play a role in cancer development and progression.[9][10][11][12][13] These inhibitors can be classified as type I, type I1/2, and type II, based on their binding mode to the kinase domain.
Key SAR Insights:
-
The pyrrolo[3,2-b]quinoxaline scaffold effectively occupies the ATP binding site of the kinase.[12][13]
-
Modifications to the scaffold have led to the development of highly potent type II inhibitors that bind to the inactive "DFG-out" conformation of the kinase.[10][12]
-
Compound 7m , a type II inhibitor, exhibited a very slow unbinding rate, which is a desirable characteristic for drug candidates.[10]
-
In vivo studies with compound 11d , a type I1/2 inhibitor, demonstrated good efficacy in a human breast cancer xenograft model.[10]
Table 3: In Vitro Affinity of Pyrrolo[3,2-b]quinoxaline Derivatives for Eph Kinases
| Compound | Type | EphA3 (ΔTm °C)[12] | EphB4 (EC50 nM)[12] |
| 1 | Type I | 11.2 | 300 |
| 2 | Type I | 14.3 | 30 |
| 8a | Type II | 17.3 | 10 |
| 8b | Type II | 19.3 | 5 |
| 11d | Type I1/2 | - | 20 |
| 7b | Type II | - | 8 |
| 7g | Type II | - | 3 |
Experimental Protocols
General Synthesis of the Pyrimido-pyrrolo-quinoxalinedione Core
The synthesis of the pyrimido-pyrrolo-quinoxalinedione scaffold typically involves a multi-step process. A representative synthetic route is outlined below. The specific details for the synthesis of the anti-influenza PPQ analogues can be found in the work by Lin et al. (2015).[1]
Experimental Workflow for Synthesis
References
- 1. Synthesis and inhibitory effects of novel pyrimido-pyrrolo-quinoxalinedione analogues targeting nucleoproteins of influenza A virus H1N1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrrolo[3,2-b]quinoxaline derivatives as types I1/2 and II Eph tyrosine kinase inhibitors: structure-based design, synthesis, and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Pyrrolo[3,2âb]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors: Structure-Based Design, Synthesis, and in Vivo Validation - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 12. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
The Physiological Effects of Inhibiting CFTR with PPQ-102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physiological effects of PPQ-102, a potent and specific inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This document details the mechanism of action, quantitative physiological data, and experimental methodologies related to the inhibition of CFTR by this compound, offering valuable insights for research and development in fields such as cystic fibrosis, secretory diarrheas, and polycystic kidney disease.
Introduction to CFTR and the Inhibitor this compound
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated chloride channel crucial for ion and fluid homeostasis across epithelial surfaces in various organs, including the lungs, intestines, and kidneys.[1][2] Dysregulation of CFTR function is implicated in several diseases. Loss-of-function mutations lead to cystic fibrosis, while excessive CFTR activity contributes to secretory diarrheas and the progression of polycystic kidney disease (PKD).[1][3][4]
This compound (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) is a small molecule inhibitor belonging to the pyrimido-pyrrolo-quinoxalinedione (PPQ) class.[1][4] It is distinguished by its high potency and, unlike many other CFTR inhibitors, is uncharged at physiological pH, making its inhibitory action independent of membrane potential.[1][3][4]
Mechanism of Action of this compound
This compound inhibits CFTR through a voltage-independent mechanism that involves the stabilization of the channel in its closed state.[1][4] Single-channel patch-clamp recordings have demonstrated that this compound does not alter the unitary conductance of the CFTR channel but significantly reduces the channel's open probability (Po) by markedly increasing the mean channel closed time.[1] This suggests that this compound's mode of action is related to altered channel gating, likely through interaction with the nucleotide-binding domains (NBDs) on the intracellular surface of CFTR.[1]
Quantitative Data on the Physiological Effects of this compound
The following tables summarize the key quantitative data on the inhibitory effects of this compound on CFTR function from various experimental models.
| Parameter | Value | Cell/Model System | Activation Conditions | Reference |
| IC50 (CFTR Cl- Current) | ~90 nM | CFTR-expressing FRT cells | CPT-cAMP | [1][3][4] |
| IC50 (CFTR Inhibition) | < 1 µM | T84 and bronchial epithelial cells | Forskolin and IBMX | [1] |
| CFTR Inhibition | ~100% | T84 and bronchial epithelial cells | 10 µM this compound | [1] |
| CFTR Cl- Current Inhibition | ~65% | CFTR-expressing FRT cells | 0.5 µM this compound, 10 µM forskolin | [1] |
| Parameter | Control | 1 µM this compound | Cell System | Reference |
| Channel Open Probability (Po) | 0.50 ± 0.04 | 0.14 ± 0.03 | CFTR-expressing FRT cells | [1] |
| Mean Channel Open Time | No significant change | No significant change | CFTR-expressing FRT cells | [1] |
| Mean Channel Closed Time | Significantly increased | Significantly increased | CFTR-expressing FRT cells | [1] |
| Parameter | Effect | Concentration | Model System | Reference |
| Cyst Formation Inhibition | ~60% | 0.5 µM | Embryonic kidney organ culture | [1][5] |
| Cyst Formation Inhibition | Near complete | 2.5 and 5 µM | Embryonic kidney organ culture | [1][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway leading to CFTR activation and the experimental workflows used to study the inhibitory effects of this compound.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puzzle resolved: CFTR mediates chloride homeostasis by segregating absorption and secretion to different cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unlocking a New Therapeutic Avenue for Polycystic Kidney Disease: A Technical Overview of PPQ-102
A Whitepaper for Researchers and Drug Development Professionals
Introduction
Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure. A key driver of cyst expansion is the transepithelial secretion of chloride ions, a process mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This has positioned CFTR as a promising therapeutic target. This technical guide delves into the preclinical evidence supporting the therapeutic potential of PPQ-102, a potent and novel inhibitor of CFTR, in PKD models.
Mechanism of Action: A Potent, Voltage-Independent CFTR Inhibitor
This compound, a pyrimido-pyrrolo-quinoxalinedione, has been identified as the most potent CFTR inhibitor to date, with an IC50 of approximately 90 nM. Unlike previous CFTR inhibitors, this compound is uncharged at physiological pH, making its inhibitory action independent of membrane potential. Patch-clamp analysis has revealed that this compound does not block the CFTR channel pore directly. Instead, it stabilizes the channel's closed state, thereby inhibiting chloride current and subsequent fluid secretion.
Preclinical Efficacy of this compound in PKD Models
The therapeutic potential of this compound has been evaluated in established preclinical models of PKD, demonstrating its ability to both prevent cyst formation and reduce the size of pre-existing cysts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in an Embryonic Kidney Organ Culture Model
| This compound Concentration | Inhibition of Cyst Formation |
| 0.5 µM | ~60% |
| 2.5 µM | Near complete |
| 5 µM | Near complete |
Table 2: Effect of this compound on Pre-formed Cysts in an Embryonic Kidney Organ Culture Model
| Treatment | Outcome |
| This compound | Reduced the size of pre-formed cysts |
Table 3: Efficacy of this compound in a Pkd1-/- Metanephroi Model
| This compound Concentration | Effect on Cystic Surface Area |
| 2–20 µM | Progressive decrease |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following outlines the key experimental protocols used in the evaluation of this compound.
Embryonic Kidney Organ Culture Model of PKD
This ex vivo model allows for the study of early-stage cystogenesis.
-
Kidney Isolation: Embryonic day 13.5 (E13.5) mouse kidneys are surgically removed.
-
Culture Setup: The isolated kidneys are placed on a filter support in a defined culture medium.
-
Cyst Induction: To induce cyst formation, the culture medium is supplemented with a cAMP agonist, such as 8-Br-cAMP.
-
Treatment: this compound is added to the culture medium at various concentrations.
-
Analysis: Cyst formation and growth are monitored and quantified over several days using light microscopy and image analysis software to measure the cystic area.
Patch-Clamp Analysis of CFTR Inhibition
This electrophysiological technique is used to measure the activity of single ion channels.
-
Cell Preparation: Cells expressing CFTR are cultured to be suitable for patch-clamp recording.
-
Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane (cell-attached or whole-cell configuration).
-
CFTR Activation: CFTR channels are activated using agents like forskolin and IBMX.
-
This compound Application: this compound is applied to the bath solution at the desired concentration.
-
Data Acquisition and Analysis: The electrical current passing through individual CFTR channels is recorded and analyzed to determine channel open probability, open time, and closed time.
Visualizing the Molecular and Experimental Landscape
To better illustrate the context of this compound's action, the following diagrams visualize the relevant signaling pathways and experimental workflows.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound in PKD models. Its potent and specific inhibition of CFTR-mediated chloride and fluid secretion directly addresses a key pathogenic mechanism in cyst growth. The efficacy demonstrated in ex vivo organ culture models provides a solid foundation for further investigation. Future studies should focus on evaluating the efficacy, safety, and pharmacokinetics of this compound
Methodological & Application
Application Notes and Protocols for PPQ-102 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPQ-102 is a potent, reversible, and voltage-independent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2] It belongs to the pyrimido-pyrrolo-quinoxalinedione class of compounds and has demonstrated significant efficacy in preclinical models of polycystic kidney disease (PKD) by reducing cyst formation and size.[2][3] These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its inhibitory effects on CFTR function and its application in a PKD organ culture model.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line/Model | Experimental Condition | Reference |
| IC₅₀ | ~90 nM | CFTR-expressing FRT cells | Inhibition of CFTR chloride current | [1][2][4] |
| Inhibition of Cyst Formation | ~60% at 0.5 µM, near complete at 2.5 µM | Embryonic mouse kidney organ culture | 4-day incubation with 8-Br-cAMP | [1][4] |
| Reduction of Preformed Cysts | Significant reduction at 0.5 µM and 5 µM | Embryonic mouse kidney organ culture | 1-2 days of treatment after 3 days of cyst induction with 8-Br-cAMP | [3][4] |
| CFTR Current Inhibition | ~65% at 0.5 µM | CFTR-expressing FRT cells | Whole-cell patch clamp with 10 µM forskolin stimulation | [3] |
| Channel Open Probability (Po) | Reduced from 0.50 ± 0.04 to 0.14 ± 0.03 | CFTR-expressing FRT cells | Cell-attached patch clamp with 1 µM this compound | [3] |
Signaling Pathway and Mechanism of Action
This compound directly inhibits the CFTR chloride channel. This inhibition is achieved through a voltage-independent mechanism that stabilizes the closed state of the channel, thereby reducing the probability of the channel being open.[2][3] In the context of polycystic kidney disease, the inhibition of CFTR-mediated chloride secretion into the cyst lumen is believed to reduce the driving force for fluid accumulation, thus preventing cyst expansion and promoting a reduction in the size of pre-existing cysts.[3]
Caption: Mechanism of action of this compound in inhibiting CFTR-mediated cyst growth.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for CFTR Inhibition
This protocol details the measurement of CFTR chloride currents in Fischer rat thyroid (FRT) cells stably expressing human CFTR.
Materials:
-
CFTR-expressing FRT cells
-
This compound stock solution (in DMSO)
-
Forskolin
-
Amphotericin B
-
Pipette solution (in mM): 130 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 MgATP, pH 7.2
-
Bath solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
Procedure:
-
Plate CFTR-expressing FRT cells on glass coverslips 24-48 hours before the experiment.
-
Prepare the pipette solution containing Amphotericin B to permeabilize the basolateral membrane.
-
Establish a whole-cell patch-clamp configuration.
-
Measure baseline membrane current.
-
Stimulate CFTR channel activity by adding 10 µM forskolin to the bath solution.
-
Once a stable CFTR chloride current is established, apply this compound at the desired concentrations (e.g., 0.5 µM) to the bath solution.
-
Record the inhibition of the CFTR current.
-
Perform a voltage-step protocol to determine the current-voltage relationship.
-
To test for reversibility, wash out this compound and monitor the recovery of the CFTR current.[3]
Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.
Embryonic Kidney Organ Culture for PKD Model
This protocol describes the use of an embryonic mouse kidney organ culture model to assess the efficacy of this compound in preventing and reversing cyst formation.[3]
Materials:
-
E13.5 embryonic mice
-
Defined culture medium
-
8-bromo-cyclic AMP (8-Br-cAMP)
-
This compound stock solution (in DMSO)
Procedure for Inhibition of Cyst Formation:
-
Isolate kidneys from E13.5 embryonic mice.
-
Place kidneys in organ culture in a defined medium.
-
Divide the kidneys into treatment groups:
-
Control (no additions)
-
Cyst induction (100 µM 8-Br-cAMP)
-
This compound treatment (100 µM 8-Br-cAMP + varying concentrations of this compound, e.g., 0.5 µM, 5 µM)[3]
-
-
Culture the kidneys for 4 days.
-
Monitor cyst formation and growth using transmission light microscopy.
-
Quantify cyst volume as the fractional kidney area occupied by cysts.
Procedure for Reversal of Preformed Cysts:
-
Isolate and culture E13.5 embryonic kidneys in a defined medium containing 100 µM 8-Br-cAMP for 3 days to induce cyst formation.[3]
-
After 3 days, add this compound (e.g., 0.5 µM, 5 µM) to the culture medium.[1][4]
-
Continue to culture for an additional 1-2 days.
-
Monitor and quantify the reduction in the size of the preformed cysts.
Caption: Workflow for embryonic kidney organ culture experiments.
Solubility and Preparation of this compound
This compound is soluble in DMSO up to 50 mg/mL (114.03 mM).[4] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate aqueous buffer or culture medium. It is advisable to perform a final dilution of at least 1:1000 to minimize the effects of the solvent on the cells.
Disclaimer: This document is intended for research use only. The protocols and data presented are based on published scientific literature. Researchers should optimize these protocols for their specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Determining the IC50 of PPQ-102 in FRT Cells
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols and application notes for determining the half-maximal inhibitory concentration (IC50) of PPQ-102, a potent CFTR inhibitor, in Fischer Rat Thyroid (FRT) epithelial cells expressing the cystic fibrosis transmembrane conductance regulator (CFTR).
Introduction
This compound is a pyrimido-pyrrolo-quinoxalinedione compound identified as a highly potent and reversible inhibitor of the CFTR chloride channel.[1][2] Unlike other inhibitors, this compound is uncharged at physiological pH, meaning its activity is not dependent on membrane potential.[2][3] It inhibits CFTR by stabilizing the channel's closed state, making it a valuable tool for studying CFTR function and a potential therapeutic agent for conditions like polycystic kidney disease (PKD) and secretory diarrheas.[2][3][4]
Fischer Rat Thyroid (FRT) cells are an epithelial cell line with low intrinsic chloride permeability.[3] When stably transfected to express CFTR, they become a robust model system for screening and characterizing CFTR modulators.[3][5] This document outlines two primary methods for determining the IC50 of this compound in CFTR-expressing FRT cells: a common cell viability-based assay and the more specific short-circuit current measurement.
Mechanism of Action of this compound
This compound acts directly on the CFTR protein at an intracellular site.[6] Upon activation by cAMP agonists (like forskolin or CPT-cAMP), the CFTR channel opens, allowing the efflux of chloride ions. This compound inhibits this process by altering the channel's gating mechanism, greatly increasing its mean closed time and thereby stabilizing the closed state of the channel.[4][6] This inhibition is voltage-independent.[5][6]
Figure 1. Mechanism of this compound inhibition of the CFTR channel.
Quantitative Data Summary
The IC50 of this compound has been determined using various electrophysiological assays. The data below is compiled from published literature.
| Parameter | Value | Cell Line | Assay Method | Reference |
| IC50 | ~90 nM | CFTR-expressing FRT cells | Short-circuit current (CPT-cAMP agonist) | [1][3][6] |
| IC50 | << 1 µM | T84 & Human Bronchial Epithelial Cells | Short-circuit current (Forskolin/IBMX agonist) | [6] |
| Inhibition | ~65% at 0.5 µM | CFTR-expressing FRT cells | Whole-cell patch-clamp | [6] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR.
-
Culture Medium: Ham's F-12, Coon's Modification (e.g., Sigma, F6636).[7]
-
Supplements: 5% Fetal Bovine Serum (FBS), Hygromycin (100 µg/ml) for selection.[7]
-
Reagents for Cell Culture: Trypsin-EDTA, PBS (phosphate-buffered saline), 1N HCl, 1N NaOH, Sodium Bicarbonate.[7]
-
Test Compound: this compound (MedchemExpress).[1]
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Reagents for MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[8][9]
-
Reagents for Short-Circuit Current: CPT-cAMP, Forskolin, IBMX, Amphotericin B.[6]
-
Equipment: 96-well flat-bottom plates, multichannel pipette, inverted microscope, 37°C/5% CO2 incubator, microplate reader (570 nm), Ussing chamber system.
Protocol 1: IC50 Determination via MTT Cell Viability Assay
This protocol provides a general method for assessing the effect of this compound on cell viability, which can be adapted to measure its inhibitory effect on CFTR-dependent processes if cell survival is linked to channel activity under specific assay conditions.
Figure 2. Experimental workflow for IC50 determination using an MTT assay.
Step-by-Step Procedure:
-
Cell Plating:
-
Culture FRT-CFTR cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh culture medium to a concentration of 5 x 10^4 to 1 x 10^5 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.[9] Leave border wells filled with sterile PBS to minimize evaporation.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various this compound dilutions or vehicle control.
-
-
Incubation:
-
Return the plate to the incubator for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[9]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: IC50 Determination via Short-Circuit Current (Isc) Measurement
This method directly measures CFTR channel function and is the gold standard for this compound. It requires specialized equipment (Ussing chamber and voltage clamp).
Methodology Outline:
-
Cell Culture on Permeable Supports:
-
Seed FRT-CFTR cells at a high density on permeable filter supports (e.g., Snapwell™ or Millicell®).
-
Culture for 7-14 days until a confluent, polarized monolayer with high transepithelial resistance (TER) is formed.
-
-
Ussing Chamber Setup:
-
Mount the permeable support containing the FRT cell monolayer in an Ussing chamber.
-
Bathe both the apical and basolateral sides with appropriate physiological saline solutions. A chloride gradient is established to drive current.[6]
-
-
Basolateral Permeabilization:
-
CFTR Activation and Inhibition:
-
Clamp the voltage across the monolayer to zero and measure the resulting short-circuit current (Isc).
-
Activate CFTR by adding a cAMP agonist, such as 100 µM CPT-cAMP or a combination of Forskolin and IBMX, to the basolateral solution.[6] This will cause a sharp increase in Isc.
-
Once a stable activated current is achieved, add increasing concentrations of this compound to the apical side.
-
Record the inhibition of the Isc at each concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the maximal activated current.
-
Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC50.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFTR pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cff.org [cff.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application of PPQ-102 in Primary Bronchial Epithelial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPQ-102 is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 of approximately 90 nM.[1][2][3] Its voltage-independent mechanism of action stabilizes the closed state of the CFTR channel.[2][3][4] In the context of primary bronchial epithelial cells (HBECs), this compound serves as a critical tool for investigating the physiological roles of CFTR in airway surface liquid homeostasis, mucociliary clearance, and inflammatory responses.[5][6] Functional CFTR has been shown to suppress the secretion of pro-inflammatory cytokines such as IL-8 in bronchial epithelial cells.[7] Therefore, inhibition of CFTR by this compound provides a model to study inflammatory pathways relevant to respiratory diseases like Cystic Fibrosis (CF) and Chronic Obstructive Pulmonary Disease (COPD). This document provides detailed protocols for the application of this compound in primary HBEC cultures.
Data Presentation
Quantitative data regarding the activity and application of this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Cell Type | Comments | Reference |
| IC50 | ~90 nM | CFTR-expressing epithelial cells | Complete inhibition of CFTR chloride currents. | [1][2][3] |
| IC50 | < 1 µM | Nonpermeabilized human bronchial epithelial cells | Inhibition of forskolin and IBMX-induced chloride current. | [1][8] |
| Working Concentration | 0.5 - 5 µM | Embryonic kidney organ culture | Prevention and reversal of renal cyst expansion. | [1] |
| Working Concentration | 25 µM | CFBE14o- cells | Inhibition of CFTR activity and study of IL-8 secretion. | [9] |
| Working Concentration | 30 µM | Primary human bronchial epithelial cells | Inhibition of cAMP-activated chloride current in Ussing chamber experiments. | [10][11] |
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells (HBECs) at Air-Liquid Interface (ALI)
This protocol describes the culture of primary HBECs to form a differentiated, polarized epithelium suitable for studies with this compound.
Materials:
-
Primary Human Bronchial Epithelial Cells (passage 1-4)
-
Bronchial Epithelial Growth Medium (BEGM)
-
PneumaCult™-Ex Plus Medium (for expansion)
-
PneumaCult™-ALI Medium (for differentiation)
-
Collagen-coated permeable supports (e.g., Transwell® inserts)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Expansion of HBECs:
-
Seeding on Permeable Supports:
-
Wash the confluent monolayer with PBS and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cell suspension at 220 x g for 5 minutes.
-
Resuspend the cell pellet in PneumaCult™-ALI medium and count the cells.
-
Seed the cells onto collagen-coated permeable supports at a density of 5,000-7,500 cells/cm².
-
-
Differentiation at Air-Liquid Interface (ALI):
-
Culture the cells with PneumaCult™-ALI medium in both the apical and basolateral compartments until a confluent monolayer is formed (typically 2-4 days).
-
Once confluent, remove the apical medium to establish the air-liquid interface.
-
Feed the cells by changing the basolateral medium every 2-3 days.
-
Allow the cells to differentiate for at least 3-4 weeks. Differentiated cultures will form a pseudostratified epithelium with ciliated and mucus-producing cells.[13][14]
-
Treatment of Differentiated HBECs with this compound
This protocol details the application of this compound to differentiated HBEC cultures to inhibit CFTR function.
Materials:
-
Differentiated primary HBEC cultures at ALI
-
This compound
-
Dimethyl sulfoxide (DMSO, for stock solution)
-
Culture medium (e.g., PneumaCult™-ALI)
-
Forskolin and IBMX (optional, for stimulating CFTR activity)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared and stored at -20°C.
-
-
Treatment of Cells:
-
Prepare the desired working concentration of this compound by diluting the stock solution in the basolateral culture medium. A final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Replace the existing basolateral medium with the medium containing this compound.
-
Incubate the cells for the desired duration. For acute inhibition studies, a pre-incubation of 15-30 minutes is often sufficient. For studies on downstream signaling or cytokine secretion, longer incubation times (e.g., 24 hours) may be necessary.
-
-
Optional CFTR Stimulation:
-
To study the inhibitory effect of this compound on activated CFTR, cells can be stimulated with agents that increase intracellular cAMP, such as forskolin (10 µM) and IBMX (100 µM), either before or concurrently with this compound treatment.[1]
-
Assessment of CFTR Inhibition using Ussing Chamber Electrophysiology
This protocol describes how to measure the effect of this compound on ion transport across the bronchial epithelium.
Materials:
-
Ussing chamber system
-
Differentiated HBEC cultures on permeable supports
-
Ringer's solution
-
Amiloride (to block epithelial sodium channels, ENaC)
-
Forskolin and IBMX (to stimulate CFTR)
-
This compound
Procedure:
-
Mount the permeable support with the differentiated HBEC monolayer in the Ussing chamber.
-
Add Ringer's solution to both the apical and basolateral chambers and maintain at 37°C.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride (100 µM) to the apical chamber to inhibit ENaC-mediated sodium absorption.
-
Stimulate CFTR-mediated chloride secretion by adding forskolin (10 µM) and IBMX (100 µM) to the basolateral chamber. An increase in Isc indicates CFTR activation.
-
Add this compound to the apical chamber at the desired concentration (e.g., 1-30 µM) and record the inhibition of the forskolin/IBMX-stimulated Isc.[10][11]
Analysis of Cytokine Secretion
This protocol allows for the investigation of the impact of CFTR inhibition by this compound on inflammatory signaling.
Materials:
-
Differentiated HBEC cultures treated with this compound
-
ELISA kits for target cytokines (e.g., IL-8)
Procedure:
-
After treating the differentiated HBECs with this compound for the desired time (e.g., 24 hours), collect the basolateral medium.
-
Centrifuge the collected medium to remove any cellular debris.
-
Measure the concentration of the cytokine of interest (e.g., IL-8) in the supernatant using a specific ELISA kit, following the manufacturer's instructions.
-
Compare the cytokine levels between control (vehicle-treated) and this compound-treated cells. An increase in IL-8 secretion is expected upon CFTR inhibition.[7]
Visualizations
Caption: Experimental workflow for the application of this compound in primary HBEC culture.
Caption: Proposed signaling pathway of this compound action in primary bronchial epithelial cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPQ 102 | CFTR | Tocris Bioscience [tocris.com]
- 4. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bronchial epithelial cell-cytokine interactions in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiology [epithelix.com]
- 7. Proinflammatory cytokine secretion is suppressed by TMEM16A or CFTR channel activity in human cystic fibrosis bronchial epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol For Differentiating Primary Human Small Airway Epithelial Cells at the Air-liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.unc.edu [med.unc.edu]
- 14. researchgate.net [researchgate.net]
how to prepare PPQ-102 stock solution for cell culture
Topic: Preparation of PPQ-102 Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 value of approximately 90 nM.[1][2][3][4][5] It functions through a voltage-independent mechanism, stabilizing the closed state of the CFTR channel.[3][5][6] Due to its high potency and specificity, this compound is a valuable tool for studying CFTR-related physiological and pathophysiological processes, including cystic fibrosis and certain secretory diarrheas.[3][5] In preclinical studies, it has been shown to reduce cyst size in models of polycystic kidney disease.[1][5][6]
These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Weight | 438.48 g/mol | [1][3][7] |
| In Vitro IC50 (CFTR) | ~90 nM | [1][2][4][5][7] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][4][7] |
| Solubility in DMSO | Up to 50 mg/mL (114.03 mM) | [1][4] |
| Storage of Powder | -20°C for up to 3 years or 4°C for up to 2 years | [1][7] |
| Storage of Stock Solution | -80°C for up to 2 years or -20°C for up to 1 year | [1][2][7] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.438 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of DMSO to the this compound powder. To continue the example, add 100 µL of DMSO to the 0.438 mg of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be required to fully dissolve the compound. Use fresh, high-purity DMSO as moisture can reduce solubility.[4]
-
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][2][7]
-
Working Solution Preparation:
To prepare a working solution, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the CFTR chloride channel.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Step-by-step workflow for preparing this compound stock solution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
Application Notes and Protocols: Determining the Effective Concentration of PPQ-102 for CFTR Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations of PPQ-102 for the inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), along with detailed protocols for key experimental procedures.
Introduction
This compound is a potent and reversible inhibitor of the CFTR chloride channel, belonging to the pyrimido-pyrrolo-quinoxalinedione class of compounds. Unlike many other CFTR inhibitors, this compound is uncharged at physiological pH, making its inhibitory action independent of membrane potential. Its mechanism of action involves the stabilization of the closed state of the CFTR channel, thereby reducing chloride ion conductance.[1][2][3] These characteristics make this compound a valuable tool for studying CFTR function and a potential therapeutic agent for conditions characterized by excessive CFTR-mediated fluid secretion, such as polycystic kidney disease and secretory diarrheas.[1][4]
Effective Concentrations of this compound
The inhibitory potency of this compound on CFTR has been characterized across various cellular models and experimental setups. The half-maximal inhibitory concentration (IC50) is consistently reported in the nanomolar range, highlighting its high potency.
| Cell Line/Model | Assay Type | CFTR Activator(s) | IC50 / Effective Concentration | Reference(s) |
| CFTR-expressing FRT cells | Short-circuit current | CPT-cAMP | ~90 nM | [1][2][5][6] |
| CFTR-expressing FRT cells | Whole-cell patch clamp | Forskolin | ~65% inhibition at 0.5 µM | [1] |
| Human intestinal (T84) cells | Short-circuit current | Forskolin and IBMX | IC50 << 1 µM; Near 100% inhibition at 10 µM | [1] |
| Human bronchial epithelial cells | Short-circuit current | Forskolin and IBMX | IC50 << 1 µM | [1] |
| CFTR-expressing FRT cells | Single-channel patch clamp | Forskolin and IBMX | 1 µM (reduced open probability) | [1] |
| Embryonic kidney organ culture | Cyst growth inhibition | 8-Br-cAMP | IC50 ~ 500 nM | [2] |
| WT CFBE41o- cells | Short-circuit current | CPT | Complete blockade at 10 µM | [7] |
| HEK-293 CFTR-wt cells | Whole-cell patch clamp | Forskolin and IBMX | 10 µM (in combination with GlyH-101) | [8] |
Mechanism of Action
This compound inhibits CFTR through a voltage-independent mechanism by altering channel gating.[1][3] Single-channel patch-clamp studies have revealed that this compound does not change the unitary conductance of the CFTR channel but significantly reduces the channel's open probability (Po).[1] This is achieved by markedly increasing the mean channel closed time while having little effect on the mean open time, suggesting that this compound stabilizes the channel in its closed conformation.[1] The action of this compound is thought to occur at an intracellular site, potentially the nucleotide-binding domains (NBDs) of the CFTR protein.[1][9] Importantly, this compound is specific for CFTR and does not inhibit calcium-activated chloride channels or affect cellular cAMP production.[1]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the inhibitory effects of this compound on CFTR function.
Short-Circuit Current (Isc) Measurement in Polarized Epithelial Monolayers
This protocol describes the use of an Ussing chamber to measure CFTR-mediated chloride currents across a polarized monolayer of epithelial cells, such as Fischer Rat Thyroid (FRT) cells stably expressing CFTR.
Materials:
-
FRT cells stably expressing human CFTR
-
Permeable cell culture inserts (e.g., Transwell®)
-
Ussing chamber system with voltage-clamp amplifier
-
Krebs Bicarbonate Ringer's solution (KBR)
-
CFTR activators: Forskolin, 3-isobutyl-1-methylxanthine (IBMX), or 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (CPT-cAMP)
-
This compound
-
Amiloride (to block epithelial sodium channels, ENaC)
-
CFTRinh-172 (as a positive control for CFTR inhibition)
Protocol:
-
Cell Culture: Culture FRT-CFTR cells on permeable inserts until a confluent and polarized monolayer with high transepithelial resistance (TER) is formed.
-
Ussing Chamber Setup: Mount the cell culture insert in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with KBR solution, maintain at 37°C, and continuously gas with 95% O2 / 5% CO2.
-
Equilibration and Baseline Measurement: Allow the system to equilibrate for 20-30 minutes. Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride (e.g., 10 µM) to the apical solution to inhibit any endogenous sodium current.
-
CFTR Activation: To activate CFTR, add a cAMP agonist cocktail to the appropriate chamber(s). For example, add forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to both the apical and basolateral solutions. This will result in a sustained increase in Isc, representing the CFTR-mediated chloride current.
-
This compound Inhibition: Once a stable activated CFTR current is achieved, perform a cumulative addition of this compound to the apical solution in increasing concentrations (e.g., from 1 nM to 10 µM). Record the steady-state Isc at each concentration.
-
Maximal Inhibition: As a control, at the end of the experiment, add a high concentration of a known CFTR inhibitor like CFTRinh-172 (e.g., 20 µM) to determine the maximal inhibitable current.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the activated CFTR current. Plot the concentration-response curve and determine the IC50 value.
Single-Channel Patch-Clamp Recording
This protocol allows for the direct observation of the effect of this compound on the gating of individual CFTR channels in an excised, inside-out membrane patch.
Materials:
-
CFTR-expressing cells (e.g., FRT or HEK293)
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Borosilicate glass capillaries for pulling micropipettes
-
Pipette solution (intracellular): Symmetrical NMDG-Cl solution with MgATP and PKA.
-
Bath solution (extracellular): Symmetrical NMDG-Cl solution.
-
CFTR activators: Forskolin and IBMX.
-
This compound.
Protocol:
-
Cell Preparation: Plate CFTR-expressing cells at a low density on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 3-5 MΩ when filled with pipette solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).
-
Patch Excision: Excise the membrane patch by pulling the pipette away from the cell to achieve an inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
CFTR Activation: To activate CFTR channels in the patch, perfuse the bath with a solution containing MgATP (e.g., 1 mM) and the catalytic subunit of protein kinase A (PKA, e.g., 75 nM). Alternatively, for cell-attached recordings, the bath can be treated with 10 µM forskolin and 100 µM IBMX.[1]
-
Baseline Recording: Record single-channel currents at a fixed holding potential (e.g., +80 mV). Observe the characteristic openings and closings of the CFTR channel.
-
This compound Application: Perfuse the bath with a solution containing the desired concentration of this compound (e.g., 1 µM).
-
Post-Inhibitor Recording: Record single-channel activity in the presence of this compound.
-
Data Analysis: Analyze the single-channel recordings to determine the open probability (Po), mean open time, and mean closed time before and after the application of this compound.
Concluding Remarks
This compound is a highly potent and specific inhibitor of the CFTR chloride channel. The protocols outlined above provide robust methods for characterizing its inhibitory activity and mechanism of action. For researchers in both academic and industrial settings, this compound serves as an invaluable pharmacological tool for dissecting the physiological and pathophysiological roles of CFTR.
References
- 1. cff.org [cff.org]
- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of cystic fibrosis transmembrane conductance regulator in a model epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of PPQ-102 in Mouse Models of Polycystic Kidney Disease
For Research Use Only
Introduction
PPQ-102 is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel crucial for ion and fluid transport across epithelial tissues. In the context of Polycystic Kidney Disease (PKD), abnormal activation of CFTR in the epithelial cells lining renal cysts leads to excessive fluid secretion and subsequent cyst expansion. This compound, with an IC50 of approximately 90 nM, has demonstrated efficacy in reducing cyst size in ex vivo organ culture models of PKD, making it a promising candidate for therapeutic intervention. These application notes provide a detailed, proposed protocol for the in vivo administration of this compound in mouse models of PKD, based on established methodologies for similar small molecule CFTR inhibitors.
Mechanism of Action
In PKD, the proliferation of cyst-lining epithelial cells is accompanied by increased intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates CFTR, leading to an efflux of chloride ions into the cyst lumen. The resulting osmotic gradient drives water to follow, causing the cysts to fill with fluid and expand. This compound exerts its therapeutic effect by directly inhibiting the CFTR chloride channel, thereby blocking chloride and fluid secretion into the cysts andattenuating cyst growth.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in a mouse embryonic kidney organ culture model of PKD.
| Concentration of this compound | Inhibition of Cyst Formation | Effect on Pre-formed Cysts |
| 0.5 µM | ~60% reduction in cyst formation | Reduction in cyst size |
| 2.5 µM | Near complete absence of cysts | Significant reduction in cyst size |
| 5 µM | Near complete absence of cysts | Significant reduction in cyst size |
Data derived from studies on embryonic kidney organ culture models.
Proposed In Vivo Administration Protocol
This protocol is a suggested guideline for the administration of this compound to mouse models of PKD. Researchers should optimize the dosage, frequency, and route of administration based on their specific mouse model and experimental goals. This protocol is based on established procedures for the in vivo use of the small molecule CFTR inhibitor, CFTRinh-172.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Mouse model of Polycystic Kidney Disease (e.g., Pkd1 knockout mice)
-
Standard animal handling and injection equipment
Preparation of this compound Formulation
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: The recommended vehicle for intraperitoneal injection consists of DMSO, PEG300, Tween-80, and saline.
-
Final Formulation: To prepare the final injection solution, mix the components in the following ratio:
-
10% this compound stock solution (in DMSO)
-
40% PEG300
-
5% Tween-80
-
45% Saline
For example, to prepare 1 mL of the final formulation, mix 100 µL of the 10 mg/mL this compound stock solution with 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Administration Protocol
-
Route of Administration: Intraperitoneal (IP) injection is recommended based on protocols for similar CFTR inhibitors.
-
Proposed Dosage: A starting dose of 1 mg/kg body weight is suggested. This can be adjusted based on efficacy and toxicity studies. Doses for other CFTR inhibitors in mice have ranged from 0.25 to 1 mg/kg.
-
Frequency of Administration: Daily administration is proposed for chronic studies. The exact frequency should be determined based on the pharmacokinetic profile of this compound, which is not yet fully characterized.
-
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Administer the prepared this compound formulation via intraperitoneal injection.
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
At the end of the study period, sacrifice the animals and collect kidneys for analysis of cyst burden and other relevant markers.
-
Experimental Workflow
Caption: Proposed experimental workflow for in vivo administration of this compound in a mouse model of PKD.
CFTR Signaling Pathway in Polycystic Kidney Disease
Caption: Signaling pathway of CFTR-mediated cyst growth in PKD and the inhibitory action of this compound.
Application Notes and Protocols for Patch-Clamp Analysis of CFTR Inhibition by PPQ-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-activated chloride channel crucial for ion and fluid transport across epithelial surfaces. Its dysfunction leads to cystic fibrosis. PPQ-102 has been identified as a potent, reversible, and voltage-independent inhibitor of the CFTR chloride channel.[1][2][3] This document provides detailed application notes and protocols for the analysis of CFTR inhibition by this compound using the patch-clamp technique, a gold-standard electrophysiological method for studying ion channels.
Mechanism of Action
This compound inhibits CFTR by altering its gating mechanism, specifically by stabilizing the closed state of the channel.[4][5][6] This mode of action is characterized by a significant increase in the mean channel closed time with no significant change in the mean channel open time or unitary conductance.[4] The inhibition is voltage-independent, which is consistent with this compound being an uncharged molecule at physiological pH.[2][4] Evidence suggests that this compound acts on the intracellular nucleotide-binding domain(s) of CFTR.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibition of CFTR by this compound from various studies.
Table 1: Inhibitory Potency of this compound on CFTR
| Experimental System | IC50 | Notes | Reference |
| CFTR-expressing Fischer Rat Thyroid (FRT) cells | ~90 nM | Measured using short-circuit current analysis with CPT-cAMP as the agonist. | [4] |
| Non-permeabilized T84 and human bronchial epithelial cells | Well below 1 µM | Measured using short-circuit current analysis with forskolin and IBMX as agonists. The higher potency compared to other inhibitors is noted in these cell types. | [4] |
Table 2: Effects of this compound on CFTR Single-Channel Properties
| Parameter | Control (Forskolin + IBMX) | + 1 µM this compound | Notes | Reference |
| Open Probability (Po) | 0.50 ± 0.04 | 0.14 ± 0.03 | Markedly reduced channel activity. | [4] |
| Unitary Conductance | 7 pS at +80 mV | No change | Indicates this compound is not a pore blocker. | [4] |
| Mean Channel Open Time | No significant change | - | Suggests the inhibitor does not affect the stability of the open state. | [4] |
| Mean Channel Closed Time | - | Greatly increased | Consistent with the stabilization of the channel's closed state. | [4] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording
This protocol is designed to measure macroscopic CFTR currents in response to this compound.
Cell Preparation:
-
Culture Fischer Rat Thyroid (FRT) cells stably expressing human CFTR.
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Solutions:
-
Bath Solution (Extracellular): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4.
-
Pipette Solution (Intracellular): 140 mM NMDG-Cl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, pH 7.2.
-
CFTR Activators: 10 µM Forskolin and 100 µM IBMX, or 100 µM CPT-cAMP.
-
Inhibitor: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentration in the bath solution.
Procedure:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the bath solution.
-
Form a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of 0 mV.
-
Apply voltage pulses from -100 mV to +100 mV in 20 mV increments to record baseline currents.
-
Activate CFTR by adding forskolin and IBMX (or CPT-cAMP) to the bath solution.
-
Once a stable CFTR current is established, apply different concentrations of this compound to the bath.
-
Record currents at each concentration after they reach a steady state.
-
Wash out the inhibitor to check for reversibility.
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +100 mV).
-
Construct a current-voltage (I-V) relationship to confirm the linear nature of the CFTR current and its inhibition.[4]
-
Calculate the percentage of inhibition at each this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Single-Channel Patch-Clamp Recording (Cell-Attached)
This protocol allows for the direct observation of the effects of this compound on the gating of individual CFTR channels.
Cell Preparation:
-
Use FRT cells expressing CFTR as described for the whole-cell protocol.
Solutions:
-
Bath Solution (Extracellular): Same as the whole-cell bath solution.
-
Pipette Solution (Intracellular): Same as the whole-cell bath solution.
-
CFTR Activators: 10 µM Forskolin and 100 µM IBMX added to the bath solution to activate CFTR channels in the patched membrane.
-
Inhibitor: 1 µM this compound added to the bath solution.
Procedure:
-
Place the coverslip in the recording chamber and perfuse with the bath solution.
-
Form a high-resistance seal (>10 GΩ) on the cell membrane to isolate a small patch containing one or more CFTR channels.
-
Set the pipette potential (e.g., to +80 mV) to establish a driving force for chloride ions.
-
Activate CFTR by adding forskolin and IBMX to the bath solution.
-
Record single-channel currents before the addition of the inhibitor.
-
Apply 1 µM this compound to the bath and continue recording to observe its effect on channel activity.
Data Analysis:
-
Measure the single-channel current amplitude to determine the unitary conductance.
-
Idealize the single-channel recordings to create an event list of channel openings and closings.
-
Calculate the channel open probability (Po), mean open time, and mean closed time before and after the application of this compound.
Visualizations
References
- 1. PPQ 102 | CFTR | Tocris Bioscience [tocris.com]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effect of PPQ-102 on Cyst Growth in 3D Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, ultimately leading to kidney failure. A key driver of cyst expansion is the transepithelial secretion of fluid into the cyst lumen, a process mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] PPQ-102 has been identified as a potent, nanomolar-potency inhibitor of CFTR, making it a promising therapeutic candidate for PKD.[4] These application notes provide a detailed framework for evaluating the efficacy of this compound in reducing cyst growth using a three-dimensional (3D) cell culture model, a system that closely mimics the in vivo cystic environment.[5]
Mechanism of Action of this compound in Inhibiting Cyst Growth
Cyst formation and enlargement in PKD are driven by increased cell proliferation and fluid secretion into the cyst lumen. The accumulation of cyclic adenosine monophosphate (cAMP) plays a central role in this process, activating the CFTR chloride channel.[3] The efflux of chloride ions through CFTR creates an electrochemical gradient that drives the secretion of water and other solutes, leading to cyst expansion.
This compound is a pyrimido-pyrrolo-quinoxalinedione compound that directly inhibits the CFTR chloride channel with an IC50 of approximately 90 nM.[4][6][7] By blocking CFTR, this compound disrupts the key step of chloride secretion, thereby reducing fluid accumulation and preventing the expansion of cysts.[4][6] The diagram below illustrates the signaling pathway leading to cyst growth and the point of intervention for this compound.
Quantitative Data on the Effect of this compound on Cyst Growth
The following tables summarize the dose-dependent effect of this compound on cyst formation and size, based on studies using an embryonic kidney organ culture model.
Table 1: Effect of this compound on Cyst Formation
| This compound Concentration (µM) | Inhibition of Cyst Area (%) |
| 0.5 | ~60% |
| 2.5 | Near complete |
| 5.0 | Near complete |
Data is derived from studies on embryonic mouse kidney organ cultures where cyst formation was induced by 8-Br-cAMP.[4]
Table 2: Qualitative and Quantitative Effects of this compound on Cyst Characteristics
| Parameter | Vehicle Control (0 µM this compound) | 0.5 µM this compound | 5.0 µM this compound |
| Cyst Number | Numerous | Significantly Reduced | Near Absent |
| Cyst Size | Large, expanded | Markedly Reduced | Near Absent |
Observations from embryonic mouse kidney organ cultures treated with 8-Br-cAMP to induce cystogenesis.[4]
Experimental Protocols
Protocol 1: 3D Cyst Culture of Madin-Darby Canine Kidney (MDCK) Cells
This protocol describes the formation of cysts from MDCK cells, a commonly used cell line for studying cystogenesis.
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Collagen Type I, rat tail
-
10x Minimum Essential Medium (MEM)
-
Sodium Bicarbonate (7.5% solution)
-
1 M HEPES buffer
-
Forskolin
-
This compound
-
24-well culture plates
-
Sterile microcentrifuge tubes
-
Ice
Procedure:
-
Cell Culture: Maintain MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Preparation of Collagen Gel:
-
On ice, mix the following in a sterile microcentrifuge tube:
-
8 parts Collagen Type I
-
1 part 10x MEM
-
1 part reconstitution buffer (containing Sodium Bicarbonate and HEPES)
-
-
Mix gently to avoid bubbles. The final pH should be neutral.
-
-
Cell Seeding:
-
Trypsinize confluent MDCK cells and resuspend in complete medium.
-
Count the cells and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in the prepared collagen gel solution at a density of 2 x 10^4 cells/mL.
-
-
Plating:
-
Dispense 100 µL of the cell-collagen suspension into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cyst Development:
-
After the gel has solidified, add 1 mL of complete medium to each well.
-
To induce cyst formation and growth, supplement the medium with 10 µM forskolin.
-
Culture for 7-10 days, changing the medium every 2-3 days. Cysts should become visible within a few days.
-
Protocol 2: Treatment with this compound and Quantification of Cyst Growth
This protocol outlines the procedure for treating the 3D cyst cultures with this compound and quantifying its effect.
Materials:
-
Established 3D MDCK cyst cultures (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Complete medium with 10 µM forskolin
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Brightfield or phase-contrast microscope with imaging software
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium containing 10 µM forskolin. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment:
-
After 3-4 days of cyst development, when small cysts are visible, replace the medium with the prepared this compound dilutions or vehicle control.
-
Incubate the plates for an additional 4-6 days, replacing the treatment medium every 2 days.
-
-
Imaging:
-
At the end of the treatment period, capture images of the cysts in each well using a brightfield or phase-contrast microscope.
-
Acquire images from multiple representative fields of view for each well.
-
-
Quantification:
-
Use imaging analysis software (e.g., ImageJ) to measure the following parameters:
-
Cyst Number: Count the number of cysts per field of view.
-
Cyst Diameter/Area: Measure the diameter or cross-sectional area of each individual cyst.
-
-
-
Data Analysis:
-
Calculate the average cyst number and size for each treatment group.
-
Normalize the data to the vehicle control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental procedure to assess the impact of this compound on 3D cyst growth.
References
- 1. Therapeutic potential of cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule CFTR Inhibitors Slow Cyst Growth in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFTR inhibitors for therapy of polycystic kidney disease - Alan Verkman [grantome.com]
- 4. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Protocol for Assessing the Reversibility of PPQ-102 Inhibition of the CFTR Chloride Channel
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocol
Introduction
PPQ-102 has been identified as a potent, reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a cAMP-regulated chloride channel.[1][2][3] With an IC50 value of approximately 90 nM, this compound acts in a voltage-independent manner, suggesting a mechanism that involves stabilizing the closed state of the channel rather than direct pore blockage.[1][3] Understanding the reversibility of this compound's inhibitory action is crucial for its development as a therapeutic agent, particularly in contexts such as polycystic kidney disease where modulation of CFTR activity is a key therapeutic strategy.[1][3]
This document provides detailed protocols for assessing the reversibility of this compound inhibition of CFTR. The primary methods described are the washout assay and the jump-dilution assay. These experiments are designed to determine the dissociation kinetics of the this compound-CFTR complex, providing key parameters such as the dissociation rate constant (k_off), residence time (τ), and the half-life (t_1/2) of the inhibitor-target interaction.
Key Experimental Protocols
General Cell Culture and Reagents
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR are recommended. These cells provide a robust system for studying CFTR channel activity.
-
Reagents:
-
This compound (MW: 438.48 g/mol )
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Forskolin and IBMX to stimulate CFTR channel activity.
-
Cell culture medium (e.g., Coon's modified Ham's F-12) with appropriate supplements.
-
Assay buffers (e.g., PBS, HBSS).
-
Protocol 1: Washout Assay for Reversibility Assessment
This protocol is designed to qualitatively and semi-quantitatively assess the reversibility of this compound inhibition by removing the compound from the extracellular medium and monitoring the recovery of CFTR activity.
Methodology:
-
Cell Seeding: Seed CFTR-expressing FRT cells in a suitable format for your assay readout (e.g., 96-well plates for fluorescence-based assays or appropriate plates for electrophysiology).
-
Pre-incubation with this compound:
-
Prepare a working solution of this compound in assay buffer at a concentration of 10x the IC50 (approximately 900 nM).
-
Incubate the cells with the this compound solution for a defined period (e.g., 30-60 minutes) to allow for binding to CFTR.
-
Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
-
Washout Procedure:
-
After incubation, aspirate the this compound containing medium.
-
Wash the cells gently with pre-warmed, inhibitor-free assay buffer. Repeat the wash step 2-3 times to ensure complete removal of the unbound inhibitor.
-
After the final wash, add fresh, inhibitor-free assay buffer to the cells.
-
-
CFTR Activity Measurement:
-
Stimulate CFTR activity using a cocktail of forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM).
-
Measure CFTR channel activity at various time points post-washout (e.g., 0, 5, 15, 30, 60 minutes) using a suitable method such as a halide-sensitive YFP assay or patch-clamp electrophysiology.
-
-
Data Analysis:
-
Plot CFTR activity as a function of time post-washout.
-
A recovery of CFTR activity over time indicates reversible inhibition. The rate of recovery is related to the inhibitor's off-rate.
-
No recovery of activity suggests irreversible inhibition.
-
Data Presentation:
| Time Post-Washout (minutes) | % CFTR Activity (Vehicle Control) | % CFTR Activity (this compound Pre-incubation) |
| 0 | 100 | ~10 |
| 5 | 100 | ~30 |
| 15 | 100 | ~60 |
| 30 | 100 | ~85 |
| 60 | 100 | ~95 |
Table 1: Example data structure for a washout experiment demonstrating reversible inhibition.
Protocol 2: Jump-Dilution for Determining Dissociation Kinetics
This method provides a more quantitative measure of the inhibitor's dissociation rate (k_off) and residence time by rapidly diluting a pre-formed enzyme-inhibitor complex.
Methodology:
-
Prepare Enzyme-Inhibitor Complex:
-
Incubate a concentrated solution of CFTR-containing cell membranes or purified CFTR with a saturating concentration of this compound (e.g., 10x IC50) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Rapid Dilution (Jump):
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction mixture containing the substrate and CFTR activators (forskolin and IBMX).
-
The dilution should reduce the concentration of free this compound to a level well below its IC50, preventing significant re-binding.
-
-
Monitor Enzyme Activity:
-
Continuously monitor the recovery of CFTR activity over time. The rate of activity recovery reflects the dissociation of this compound from the CFTR channel.
-
-
Data Analysis:
-
The recovery of enzyme activity over time can be fitted to a first-order exponential equation to determine the dissociation rate constant (k_off).
-
The residence time (τ) is the reciprocal of k_off (τ = 1/k_off).
-
The half-life of the enzyme-inhibitor complex can be calculated as t_1/2 = ln(2)/k_off.
-
Data Presentation:
| Parameter | Value |
| IC50 (nM) | ~90 |
| k_on (M⁻¹s⁻¹) | To be determined |
| k_off (s⁻¹) | To be determined |
| Residence Time (τ) (s) | To be determined |
| Half-life (t_1/2) (s) | To be determined |
Table 2: Key kinetic parameters for this compound to be determined through jump-dilution experiments.
Visualizations
Caption: Experimental workflows for the washout and jump-dilution assays.
Caption: Role of CFTR and the Hippo pathway in polycystic kidney disease.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PPQ-102 solubility issues and solutions in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of PPQ-102 in DMSO.
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and use of this compound in experimental settings.
Issue: Precipitate formation when preparing this compound stock solution in DMSO.
If you observe that this compound is not fully dissolving or is precipitating in DMSO, follow this troubleshooting workflow:
A flowchart to troubleshoot this compound precipitation in DMSO stock solution.
Issue: Precipitation of this compound upon dilution of DMSO stock into aqueous media.
Precipitation upon dilution into aqueous buffers or cell culture media is a common challenge with hydrophobic compounds.
Root Causes and Solutions:
-
Rapid Change in Solvent Polarity: The abrupt shift from a high concentration of DMSO to an aqueous environment can cause the compound to crash out of solution.
-
Exceeding Aqueous Solubility Limit: The final concentration of this compound in the aqueous medium may be above its solubility limit.
-
Solution: Reduce the final concentration of this compound in your experiment if possible.
-
-
Interaction with Media Components: Salts and other components in the cell culture medium can sometimes contribute to the precipitation of the compound.[3]
-
Solution: If feasible for your experiment, test the solubility in a simpler buffer like PBS to determine if media components are a contributing factor.
-
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies between suppliers. It is crucial to consult the certificate of analysis for your specific batch. Published data indicates solubilities ranging from 5 mg/mL to 50 mg/mL.[4][5] Gentle warming and sonication may be required to achieve higher concentrations.[4]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, use anhydrous, high-purity DMSO. Add the solvent to the powdered this compound and facilitate dissolution by gentle warming (e.g., in a 37°C water bath) and/or sonication until the solution is clear.[4] For example, to make a 10 mM stock solution, you would dissolve 4.38 mg of this compound in 1 mL of DMSO.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[1] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: My this compound precipitates in the cell culture medium. What can I do?
A4: If you observe precipitation in your cell culture medium, it is recommended not to use that medium for your experiment as the actual concentration of soluble compound is unknown.[2] To address this, you can try pre-warming the medium to 37°C before adding the this compound stock, adding the stock solution dropwise while gently mixing, or reducing the final concentration of this compound.[2]
Q5: Are there any alternative solvents or formulations for in vivo studies?
A5: Yes, for in vivo experiments, co-solvent formulations are often used to improve the solubility of hydrophobic compounds like this compound. One suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Another option is a formulation of 10% DMSO in corn oil.[4]
Data and Protocols
This compound Properties and Solubility
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₂N₄O₃ | [4][6] |
| Molecular Weight | 438.48 g/mol | [4][5] |
| CAS Number | 931706-15-9 | [4][6] |
| Solubility in DMSO | Soluble to 20 mM with gentle warming. | |
| 50 mg/mL (~114.03 mM); requires sonication. | [4] | |
| 5 mg/mL | [5] | |
| Solubility in DMF | 0.2 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 4.38 mg of this compound powder.
-
Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the powder.
-
Dissolution: Vortex the solution briefly. If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes. Alternatively, sonicate the vial for a few minutes until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.[4]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Dilution: While gently swirling the medium, add 1 µL of the 10 mM this compound DMSO stock solution to 1 mL of the pre-warmed medium. This will result in a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the solution to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments to minimize the risk of precipitation.
Signaling Pathway
This compound is a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel. Its mechanism of action involves stabilizing the closed state of the channel.[7][8]
Simplified diagram of this compound's inhibitory action on the CFTR signaling pathway.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. benchchem.com [benchchem.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve PPQ-102 solubility for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of PPQ-102 for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 of approximately 90 nM.[1][2] It is a promising compound for studying and potentially treating conditions like polycystic kidney disease (PKD) by reducing cyst formation.[1][2][3] However, this compound is a poorly water-soluble compound, which can lead to low bioavailability, inaccurate dosing, and high variability in in vivo studies.[4]
Q2: What is the mechanism of action of this compound?
A2: this compound directly inhibits the CFTR chloride channel. Unlike some other inhibitors, it is uncharged at physiological pH, and its action is voltage-independent.[2] It is believed to stabilize the closed state of the CFTR channel, thereby reducing the secretion of chloride ions and, consequently, fluid into cysts.[3]
Q3: How does CFTR inhibition by this compound affect polycystic kidney disease (PKD)?
A3: In autosomal dominant polycystic kidney disease (ADPKD), the CFTR channel is present in the apical membranes of the cells lining the kidney cysts.[5] The accumulation of fluid inside these cysts, which drives their growth, is mediated by CFTR-dependent chloride secretion.[6] By inhibiting CFTR, this compound blocks this fluid secretion, which can prevent cyst enlargement and even reduce the size of existing cysts.[1][2][3]
Troubleshooting Guide: Formulation and Administration
This guide addresses common issues encountered when preparing and administering this compound for in vivo studies.
Issue: this compound precipitates out of solution during formulation or upon administration.
Potential Causes and Solutions:
-
Inadequate Solvent System: The chosen vehicle may not have sufficient solubilizing capacity for the desired concentration of this compound.
-
pH Shift: Changes in pH upon dilution with aqueous media can cause precipitation of a compound that is soluble at a different pH.
-
Temperature Effects: A decrease in temperature can reduce the solubility of the compound.
Recommended Troubleshooting Steps:
-
Optimize the Vehicle/Formulation: Experiment with different formulation strategies to enhance and maintain the solubility of this compound. Refer to the formulation strategies table below for options.
-
Control pH: If the solubility of this compound is pH-dependent, consider using a buffered vehicle to maintain an optimal pH.
-
Maintain Temperature: Prepare and administer the formulation at a controlled temperature to prevent precipitation.
-
Sonication: Use of an ultrasonic bath can help to dissolve the compound during formulation preparation.[1]
Formulation Strategies for this compound
Several approaches can be employed to improve the solubility of this compound for in vivo administration. The choice of strategy will depend on the specific experimental requirements, such as the route of administration and the desired dosage.
| Formulation Strategy | Description | Key Excipients | Advantages | Disadvantages |
| Co-solvent Formulations | Using a mixture of a primary solvent (often aqueous) and a water-miscible organic solvent to increase the solubility of a lipophilic drug.[7] | DMSO, PEG300, Ethanol, Propylene Glycol | Simple to prepare and commonly used in preclinical studies.[7] | Potential for in vivo precipitation upon dilution with aqueous bodily fluids. Risk of solvent toxicity at high concentrations. |
| Surfactant-Based Formulations (Micellar Solutions) | Utilizing surfactants to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[8] | Tween-80, Polysorbate 80, Solutol HS 15 | Can significantly increase solubility and improve stability in solution. | Potential for toxicity and can affect biological membranes. |
| Lipid-Based Formulations (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like gastrointestinal fluid.[9][10][11] | Corn oil, Labrafil, Cremophor EL | Enhances oral bioavailability by improving solubilization and facilitating lymphatic transport.[9] | More complex to formulate and characterize. |
| Cyclodextrin Complexation | Using cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, to form inclusion complexes with the drug.[12][13][14][15] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Increases aqueous solubility and can enhance stability.[12][15] | Can alter the pharmacokinetic profile of the drug. |
| Nanosuspensions | Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[16][17][18][19] | Surfactants (e.g., polysorbates), Polymers (e.g., PVP, HPMC) | Increases dissolution velocity and saturation solubility, leading to improved bioavailability.[17] | Requires specialized equipment for preparation (e.g., high-pressure homogenization, media milling). Potential for particle aggregation.[17][20] |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[21][22][23] | HPMCAS, PVP/VA (Copovidone), Soluplus® | Can achieve a supersaturated state in vivo, significantly increasing bioavailability.[21] | Amorphous form is thermodynamically unstable and can recrystallize. Requires specific manufacturing processes like spray drying or hot-melt extrusion.[24] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for this compound
This protocol is based on a formulation reported for in vivo studies with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to achieve a 10% final volume concentration.
-
Vortex and sonicate the mixture until the this compound is completely dissolved.
-
Add PEG300 to the tube to achieve a 40% final volume concentration and vortex thoroughly.
-
Add Tween-80 to the tube to achieve a 5% final volume concentration and vortex thoroughly.
-
Finally, add saline to the tube to make up the final volume (45%) and vortex until a clear solution is obtained. This should yield a clear solution with a this compound solubility of at least 2.5 mg/mL.[1]
Protocol 2: Kinetic Solubility Assay
This high-throughput assay is useful for rapidly assessing the solubility of this compound in various buffer systems.[25][26]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent for UV detection)
-
Plate shaker
-
Plate reader (nephelometer or UV-spectrophotometer)
-
Centrifuge with a plate rotor (optional)
-
Filtration plate (optional)
Procedure:
-
Add the aqueous buffer to the wells of the 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to each well to achieve the desired final concentrations (typically creating a serial dilution). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Seal the plate and shake it at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).
-
Measure the turbidity of the samples using a nephelometer. An increase in nephelometry units indicates precipitation.
-
Alternatively, for UV detection, centrifuge the plate to pellet any precipitate or filter the samples using a filtration plate.
-
Measure the absorbance of the supernatant/filtrate in a UV plate reader at the λmax of this compound.
-
Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve of this compound prepared in DMSO. The highest concentration that remains in solution is the kinetic solubility.
Protocol 3: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of this compound and is considered the gold standard.[27][28]
Materials:
-
Solid this compound
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system with a suitable column and UV detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, check for the presence of undissolved solid to confirm that a saturated solution has been achieved.
-
Centrifuge the samples at high speed to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC-UV method against a standard curve. This concentration represents the thermodynamic solubility.
Visualizations
CFTR Signaling Pathway and the Role of this compound
The following diagram illustrates the simplified signaling pathway leading to CFTR activation and the mechanism of its inhibition by this compound in the context of polycystic kidney disease.
Experimental Workflow for Solubility Assessment
The following diagram outlines the general workflow for determining the solubility of a compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A role for CFTR in human autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benchchem.com [benchchem.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chemicaljournals.com [chemicaljournals.com]
- 16. dovepress.com [dovepress.com]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques [mdpi.com]
- 24. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. enamine.net [enamine.net]
- 28. Aqueous Solubility Assay - Enamine [enamine.net]
Technical Support Center: Optimizing PP-102 Concentration for Maximal CFTR Inhibition
Welcome to the technical support center for the optimal use of PPQ-102 in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibition experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving maximal and reproducible CFTR inhibition with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound to achieve maximal CFTR inhibition?
A1: The effective concentration of this compound for CFTR inhibition is cell-type and experiment-dependent. However, based on published data, a concentration range of 0.5 µM to 10 µM is typically used. Near-complete inhibition of CFTR is observed at 10 µM in T84 and human bronchial epithelial cells.[1] For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific model system.
Q2: What is the IC50 of this compound for CFTR inhibition?
A2: The half-maximal inhibitory concentration (IC50) of this compound for CFTR is approximately 90 nM.[1][2][3][4] This value was determined in Fischer rat thyroid (FRT) cells expressing human CFTR using short-circuit current measurements.
Q3: What is the mechanism of action of this compound?
A3: this compound is a reversible and voltage-independent CFTR inhibitor.[1][5] It acts by stabilizing the closed state of the CFTR channel, thereby reducing the channel's open probability.[1][2][4] Single-channel patch-clamp recordings have shown that this compound significantly increases the mean channel closed time without affecting the unitary conductance.[1] Its action is suggested to be at the nucleotide-binding domain(s) on the intracellular surface of CFTR.[1][5]
Q4: Is this compound specific to CFTR?
A4: this compound has been shown to be a potent and selective inhibitor of CFTR. It does not significantly inhibit calcium-activated chloride channels or affect cellular cAMP production.[1]
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO.[5] For experimental use, a stock solution in DMSO can be prepared and then diluted to the final desired concentration in the appropriate experimental buffer. It is recommended to store the stock solution at -20°C.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no CFTR inhibition observed after this compound application. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 2. Inadequate Incubation Time: Inhibition by this compound can take several minutes at lower concentrations.[1] 3. Compound Degradation: Improper storage or handling of this compound may have led to its degradation. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration for your system. Start with a range of 100 nM to 10 µM. 2. Increase the incubation time with this compound to ensure it has reached its intracellular site of action. 3. Prepare a fresh stock solution of this compound from a reliable source. |
| High background signal or off-target effects. | 1. High this compound Concentration: Using excessively high concentrations of this compound may lead to non-specific effects. 2. Vehicle (DMSO) Effect: The concentration of the solvent (DMSO) may be too high. | 1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Ensure the final concentration of DMSO in your experiment is consistent across all conditions (including controls) and is at a non-toxic level (typically ≤ 0.1%). |
| Variability between experimental repeats. | 1. Inconsistent Cell Health/Density: Variations in cell culture conditions can affect CFTR expression and function. 2. Inaccurate Pipetting: Errors in preparing dilutions of this compound. | 1. Maintain consistent cell seeding density and culture conditions. Regularly check cell viability. 2. Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations. |
Experimental Protocols & Data
Short-Circuit Current (Isc) Measurement in Polarized Epithelial Cells
This method directly measures the net ion transport across an epithelial monolayer and is a gold-standard for quantifying CFTR activity.
Methodology:
-
Cell Culture: Culture epithelial cells (e.g., FRT, T84, or primary human bronchial epithelial cells) on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Ussing Chamber Setup: Mount the permeable support in an Ussing chamber system. Bathe both the apical and basolateral sides with identical, pre-warmed, and gassed (95% O2/5% CO2) physiological saline solution.
-
Baseline Measurement: Clamp the voltage across the monolayer to 0 mV and measure the baseline short-circuit current (Isc).
-
CFTR Activation: To activate CFTR, add a cAMP agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the basolateral solution.[1] An increase in Isc indicates CFTR-mediated chloride secretion.
-
This compound Inhibition: Once the stimulated Isc has stabilized, add this compound to the apical or basolateral solution at the desired concentration. The decrease in Isc reflects the degree of CFTR inhibition.
-
Data Analysis: Calculate the percentage of inhibition by comparing the Isc after this compound addition to the stimulated Isc before its addition.
Quantitative Data for this compound Inhibition (Short-Circuit Current):
| Cell Line | Agonist | This compound Concentration | % Inhibition | IC50 | Reference |
| FRT (CFTR-expressing) | CPT-cAMP | ~1 µM | ~100% | ~90 nM | [1] |
| T84 | Forskolin + IBMX | 10 µM | ~100% | << 1 µM | [1] |
| Human Bronchial Epithelial | Forskolin + IBMX | 10 µM | ~100% | << 1 µM | [1] |
Single-Channel Patch-Clamp Recording
This technique allows for the direct observation of the activity of individual CFTR channels.
Methodology:
-
Cell Preparation: Plate CFTR-expressing cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Fabricate and fire-polish borosilicate glass pipettes to a resistance of 5-10 MΩ. Fill the pipette with a solution containing the ion to be measured (e.g., Cl-).
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).
-
CFTR Activation: Add CFTR activators (e.g., 10 µM Forskolin and 100 µM IBMX) to the bath solution to stimulate channel activity.[1]
-
Recording: Record single-channel currents at a fixed holding potential.
-
This compound Application: Add this compound to the bath solution and continue recording to observe its effect on channel gating.
-
Data Analysis: Analyze the single-channel data to determine changes in open probability (Po), mean open time, and mean closed time.
Quantitative Data for this compound Inhibition (Single-Channel Patch-Clamp):
| Parameter | Control (Forskolin + IBMX) | + 1 µM this compound | Reference |
| Open Probability (Po) | 0.50 ± 0.04 | 0.14 ± 0.03 | [1] |
| Mean Open Time | No significant change | No significant change | [1] |
| Mean Closed Time | - | Greatly increased | [1] |
Visualizations
Caption: CFTR activation by the cAMP/PKA pathway and its inhibition by this compound.
Caption: Experimental workflow for measuring CFTR inhibition using the Ussing chamber.
Caption: A logical troubleshooting workflow for addressing issues with CFTR inhibition.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFTR Inhibitor IV, this compound [sigmaaldrich.com]
common experimental problems with using PPQ-102
Welcome to the technical support center for PPQ-102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent CFTR inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Q1: I am observing no inhibition of CFTR activity after applying this compound. What are the possible causes?
A: This is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Compound Preparation and Storage: Ensure that your this compound stock solution was prepared correctly in DMSO and stored at -20°C.[1] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions in your experimental buffer before each experiment.
-
Final DMSO Concentration: Verify that the final concentration of DMSO in your assay is kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects, which can sometimes interfere with cellular processes or even have minor effects on ion channels at high concentrations.
-
Cellular Health and CFTR Expression: Confirm the viability of your cells and the expression level of CFTR. Cell lines can vary in their endogenous or transfected CFTR expression levels. Low expression will result in a small signal window, making it difficult to observe inhibition.
-
CFTR Activation: Ensure that CFTR is fully activated before applying this compound. In most cell-based assays, CFTR is activated by cAMP agonists like forskolin and a phosphodiesterase inhibitor such as IBMX or CPT-cAMP.[2] Incomplete activation will lead to a smaller dynamic range for measuring inhibition.
-
Incubation Time: this compound's inhibitory effect can take several minutes to reach its maximum at lower concentrations, suggesting an intracellular site of action.[2] Ensure a sufficient pre-incubation time with this compound to allow for cell penetration and target engagement.
Q2: I am seeing significant cell death or unexpected cellular effects after treatment with this compound. What should I do?
A: While this compound is a potent inhibitor, cytotoxicity is a potential concern with any small molecule.
-
Concentration Range: High concentrations of this compound may lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration for CFTR inhibition without affecting cell viability. The reported IC50 for this compound is approximately 90 nM.[1][2] Using concentrations significantly above this may not be necessary and could increase the risk of off-target effects.
-
Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration as in your this compound-treated samples to distinguish the effects of the compound from those of the solvent.
-
Positive Control: Use a well-characterized CFTR inhibitor, such as CFTRinh-172, as a positive control to benchmark the effects of this compound in your specific experimental setup.
Q3: My results with this compound are not consistent across experiments. How can I improve reproducibility?
A: Reproducibility issues can be frustrating. Here are some factors to consider:
-
Compound Handling: As mentioned, ensure consistent preparation and storage of this compound. Aliquoting the stock solution can help avoid degradation from multiple freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Variations in these parameters can alter CFTR expression and the overall physiological state of the cells.
-
Serum in Media: If your experiments are conducted in the presence of serum, be aware that small molecules can bind to serum proteins, reducing the effective free concentration of the inhibitor.[3][4][5] If possible, conduct experiments in serum-free media or account for potential protein binding.
-
Experimental Timing: Standardize all incubation times, including CFTR activation and inhibitor treatment, across all experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 438.48 g/mol | [1] |
| Formula | C₂₆H₂₂N₄O₃ | [1] |
| CAS Number | 931706-15-9 | [1] |
| Purity | ≥98% | [1] |
| Assay | Cell Type | IC₅₀ | Notes | Reference |
| CFTR Chloride Current Inhibition | FRT cells expressing CFTR | ~90 nM | Inhibition was reversible. | [2] |
| Short-Circuit Current | T84 and human bronchial cells | < 1 µM | Voltage-independent block. | [2] |
| Solvent | Maximum Solubility | Notes | Reference |
| DMSO | 20 mM | Gentle warming may be required. | [1] |
| Aqueous Buffer | Sparingly soluble | Prepare fresh dilutions from DMSO stock. |
Signaling Pathway and Mechanism of Action
This compound inhibits the cystic fibrosis transmembrane conductance regulator (CFTR), a cAMP-activated chloride channel. Its mechanism of action involves stabilizing the closed state of the channel, thereby reducing the probability of the channel opening and decreasing the overall chloride ion flux across the cell membrane.[2]
Caption: Mechanism of this compound action on the CFTR signaling pathway.
Experimental Protocols
General Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps for testing the inhibitory effect of this compound on CFTR function in a cell-based assay.
Caption: General experimental workflow for testing this compound.
Detailed Protocol: Ussing Chamber Assay
The Ussing chamber technique is a gold standard for measuring ion transport across epithelial tissues.[6]
-
Cell Culture: Culture a suitable epithelial cell line (e.g., FRT, T84, or primary human bronchial epithelial cells) on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed (37°C) physiological saline solution and bubble with 95% O₂/5% CO₂.
-
Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
ENaC Inhibition (Optional but Recommended): If the cells express the epithelial sodium channel (ENaC), add amiloride to the apical chamber to block ENaC-mediated sodium transport and isolate CFTR-dependent chloride currents.
-
CFTR Activation: Add a CFTR activator cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to both the apical and basolateral chambers to maximally stimulate CFTR-mediated chloride secretion.
-
This compound Application: Once the stimulated Isc has reached a stable plateau, add varying concentrations of this compound to the apical chamber.
-
Inhibition Measurement: Record the decrease in Isc following the addition of this compound. The magnitude of the decrease represents the level of CFTR inhibition.
-
Maximal Inhibition: At the end of the experiment, a maximal dose of a known CFTR inhibitor can be added to confirm the observed current is CFTR-mediated.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common experimental issues.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Species Differential Plasma Protein Binding of MBX-102/JNJ39659100: A Novel PPAR-γ Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum protein binding of propofol in patients with renal failure or hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
long-term stability and storage of PPQ-102 solutions
Welcome to the technical support center for PPQ-102, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and troubleshooting of this compound solutions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the long-term stability and storage of this compound solutions.
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound is stable for extended periods when stored under the correct conditions. For optimal stability, we recommend the following:
| Storage Temperature | Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
It is crucial to store the powder in a tightly sealed container to protect it from moisture and light.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing concentrated stock solutions of this compound. It is soluble in DMSO up to 50 mg/mL.[1] For cell-based assays, ensure the final concentration of DMSO in your culture medium is less than 0.5% to avoid cellular toxicity.[2]
Q3: How should I store this compound stock solutions in DMSO?
A3: Proper storage of this compound stock solutions is critical to maintain its activity. To prevent degradation, it is highly recommended to aliquot the stock solution into single-use volumes and store them at low temperatures. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
| Storage Temperature | Duration |
| -80°C | Up to 2 years[1][3] |
| -20°C | Up to 1 year[1][3] |
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods, as this can lead to degradation. For short-term handling during experiments, keep the solution on ice and protected from light.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is not extensively published, it is a general best practice to protect all small molecule solutions from light to prevent potential photodegradation. Store solutions in amber vials or wrap containers in aluminum foil.
Q6: I observed precipitation in my this compound stock solution after thawing. What should I do?
A6: Precipitation upon thawing can occur, especially with concentrated stock solutions. To redissolve the compound, gently warm the vial to room temperature and vortex it thoroughly. If precipitation persists, brief sonication may be helpful. To avoid this issue, consider preparing aliquots at a concentration that remains stable upon freezing and thawing.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the use of this compound solutions.
Issue 1: Inconsistent or No Inhibitory Effect Observed
If you are not observing the expected inhibitory effect of this compound on CFTR activity, consider the following troubleshooting steps.
References
Technical Support Center: Troubleshooting Off-Target Effects of PPQ-102 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of PPQ-102 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, reversible, and voltage-independent small molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 of approximately 90 nM. It functions by stabilizing the closed state of the CFTR channel. Its primary application in research is for studying and potentially treating polycystic kidney disease.
Q2: What are off-target effects, and should I be concerned about them when using this compound?
Off-target effects are unintended interactions of a drug or small molecule with proteins other than the intended target. These effects can lead to misleading experimental results, cellular toxicity, or other unanticipated biological responses. While comprehensive off-target screening data for this compound is not publicly available, researchers should be aware of potential off-target activities for several reasons:
-
Chemical Class: this compound belongs to the quinoxaline class of compounds. Quinoxaline derivatives are known to exhibit a wide range of biological activities and can interact with various targets, including kinases and other enzymes.
-
Functional Class Precedent: Other well-characterized CFTR inhibitors, such as CFTRinh-172 and GlyH-101, have demonstrated off-target effects on epithelial cation channels, including the epithelial sodium channel (ENaC) and store-operated calcium entry (SOCE) mediated by Orai1.
**Q3: What are the common signs of off-target effects in my cell-based
best practices for using PPQ-102 in high-throughput screening
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for utilizing PPQ-102 in high-throughput screening (HTS) applications. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, reversible, and specific small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. Its mechanism of action involves stabilizing the channel's closed state, thereby altering its gating mechanism, rather than directly blocking the channel pore. This compound is uncharged at physiological pH, meaning its inhibitory action is independent of membrane voltage.
Q2: What is the potency of this compound?
A2: this compound exhibits nanomolar potency, with a reported IC50 value of approximately 90 nM for the complete inhibition of CFTR chloride currents.
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50 mg/mL or 114 mM). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw the aliquot and ensure the compound is fully dissolved.
Q4: What types of high-throughput screening assays are suitable for this compound?
A4: this compound was originally identified through a large-scale HTS campaign that screened for inhibitors of halide influx in CFTR-expressing cells. Therefore, cell-based functional assays that measure CFTR activity are highly suitable. Common formats include fluorescence-based assays using halide-sensitive indicators (e.g., YFP-based assays) or membrane potential-sensitive dyes. These assays can be miniaturized for 384-well or 1536-well formats.
Data Presentation
Table 1: Summary of this compound Properties and HTS Parameters
| Parameter | Value / Recommendation | Source(s) |
| Target | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | |
| Mechanism of Action | Reversible inhibitor; stabilizes channel closed state | |
| IC50 | ~90 nM | |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | |
| Stock Solution Storage | -20°C or -80°C, protected from light | |
| Recommended HTS Assay | Cell-based, fluorescence halide-flux assay | |
| Typical Final DMSO % | ≤ 0.5% | General HTS best practice |
| Assay Quality Metric | Z'-factor > 0.5 |
Signaling and Workflow Diagrams
Caption: Mechanism of this compound action on CFTR-mediated ion and fluid secretion.
Caption: Experimental workflow for a fluorescence-based HTS assay using this compound.
Troubleshooting Guide
Q5: My assay has a low Z'-factor (<0.5). What are the common causes and solutions?
A5: A low Z'-factor indicates high data variability or a small signal window between positive and negative controls, making it difficult to identify real hits.
-
Potential Cause 1: Inconsistent Liquid Handling. Automated liquid handlers are crucial for HTS precision.
-
Solution: Calibrate and validate your liquid handlers for the small volumes used in HTS. Check for clogged tips or bubbles during dispensing.
-
-
Potential Cause 2: Cell Health and Plating Density. Uneven cell monolayers or poor cell viability can cause significant well-to-well variation.
-
Solution: Ensure a single-cell suspension before plating. Optimize cell seeding density to achieve a consistent 80-90% confluency at the time of the assay. Use a consistent, validated cell passage number.
-
-
Potential Cause 3: Reagent Instability or Mixing. Incomplete mixing of reagents or degradation of activators (e.g., forskolin) can lead to variable responses.
-
Solution: Ensure all reagents are fully thawed and mixed before addition. Prepare activator solutions fresh. Verify that the final assay buffer conditions are optimal.
-
Caption: Decision tree for troubleshooting a low Z'-factor in an HTS assay.
Q6: I'm observing a low signal-to-background ratio. How can I improve it?
A6: A low signal-to-background ratio can mask the effects of weak inhibitors and reduce assay sensitivity.
-
Potential Cause 1: Crosstalk. High signal in one well can "leak" into adjacent wells, raising the background reading, especially in white opaque plates.
-
Solution: Use high-quality, opaque plates (black plates are often better for fluorescence to reduce crosstalk). Avoid placing high-signal (negative control) and low-signal (positive control) wells directly next to each other.
-
-
Potential Cause 2: Insufficient CFTR Activation. If the CFTR channels are not maximally activated, the dynamic range of the assay will be compressed.
-
Solution: Optimize the concentration of the CFTR activator cocktail (e.g., forskolin and IBMX). Ensure the activators are potent and freshly prepared.
-
-
Potential Cause 3: Suboptimal Detector Settings. The plate reader's sensitivity settings may not be optimal for your assay's signal intensity.
-
Solution: Adjust the gain or other sensitivity settings on your plate reader. Perform a test with control wells to find the setting that maximizes the signal window without saturating the detector on the high-signal wells.
-
Q7: My dose-response curves for this compound are shifted or do not show a proper sigmoidal shape. What could be the issue?
A7: Irregular dose-response curves can result from several factors related to the compound, assay conditions, or data analysis.
-
Potential Cause 1: Compound Solubility/Aggregation. At higher concentrations, this compound may precipitate out of the aqueous assay buffer, leading to a plateau or drop in activity.
-
Solution: Ensure the final DMSO concentration is consistent across all wells and is not exceeding a level that causes solubility issues (typically <0.5%). Visually inspect plates for any signs of compound precipitation.
-
-
Potential Cause 2: Compound Integrity. The stock solution of this compound may have degraded over time due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of this compound stock solution. If possible, verify the purity and concentration of the stock using an analytical method like LC-MS.
-
-
Potential Cause 3: Assay Artifacts. The compound may interfere with the assay technology itself (e.g., quenching the fluorescent reporter).
-
Solution: Run a counter-screen with a parental cell line that does not express CFTR. A compound that shows activity in this assay is likely an artifact. Also, test the compound in a buffer-only system to check for direct effects on fluorescence.
-
Experimental Protocols
Protocol: Fluorescence-Based CFTR Activity Assay for this compound HTS
This protocol outlines a method for screening compounds against CFTR using a halide-sensitive yellow fluorescent protein (YFP) in a 384-well format.
1. Materials and Reagents:
-
Cells: HEK293 cells stably expressing human CFTR and a halide-sensitive YFP.
-
Assay Plates: 384-well, black, clear-bottom, cell-culture treated microplates.
-
Buffers:
-
Chloride Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Iodide Buffer: HBSS with Sodium Chloride replaced by Sodium Iodide.
-
-
Compounds:
-
This compound (Positive Control): 10 mM stock in DMSO.
-
DMSO (Negative Control).
-
Test Compound Library.
-
-
Activator Solution: 10 µM Forskolin + 100 µM IBMX in Chloride Buffer (prepare fresh).
2. Assay Procedure:
-
Cell Plating: Seed the CFTR-YFP cells into 384-well plates at a pre-optimized density to achieve ~90% confluency on the day of the assay. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in an intermediate plate.
-
Using an automated liquid handler (e.g., acoustic dispenser), transfer a small volume (e.g., 50 nL) of compound solutions to the cell plates. Ensure final DMSO concentration is ≤ 0.5%.
-
Add DMSO to negative control wells and a saturating concentration of this compound (e.g., 5 µM) to positive control wells.
-
-
Compound Incubation: Incubate the plates for 15-30 minutes at room temperature.
-
Assay Execution (on a kinetic plate reader):
-
Place the plate in the reader. Set the reader to measure fluorescence from the bottom (e.g., Ex: 485 nm, Em: 525 nm).
-
Step 1 (Activation): Add Activator Solution to all wells. This opens the CFTR channels.
-
Step 2 (Baseline Read): Immediately begin kinetic fluorescence reading for 2-5 seconds to establish a baseline signal.
-
Step 3 (Quenching): Add Iodide Buffer to all wells. Iodide enters the cells through active CFTR channels and quenches the YFP fluorescence.
-
Step 4 (Kinetic Read): Continue reading fluorescence for 10-20 seconds. The rate of fluorescence decay is proportional to CFTR activity.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decay for each well.
-
Normalize the data using the controls:
-
% Inhibition = 100 * (RateNegative Control - RateTest Well) / (RateNegative Control - RatePositive Control)
-
-
Calculate the Z'-factor for the plate to validate its quality.
-
For active compounds, plot % Inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
mitigating cytotoxicity of PPQ-102 at high concentrations
Welcome to the technical support center for PPQ-102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer troubleshooting strategies for potential experimental challenges.
Disclaimer: this compound is a highly potent and selective CFTR inhibitor with a reported IC50 of approximately 90 nM.[1][2][3] In published studies, it is typically used at concentrations ranging from 0.5 µM to 5 µM, where it has been shown to be effective in reducing renal cyst formation in organ culture models without noted cytotoxicity.[1][4] This guide addresses hypothetical cytotoxicity that might be encountered at significantly higher concentrations, which are outside the typical effective range of the compound. Such effects could be due to off-target interactions, solubility issues, or other experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible, and uncharged inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] It functions in a voltage-independent manner, suggesting it does not block the channel pore directly.[3] Instead, patch-clamp studies have shown that this compound stabilizes the closed state of the CFTR channel, thereby reducing its open probability and inhibiting chloride current.[3]
Q2: I am observing unexpected cytotoxicity at high concentrations of this compound. What are the potential causes?
A2: While this compound is not typically associated with cytotoxicity at its effective concentrations, apparent toxicity at higher concentrations could be due to several factors:
-
Compound Precipitation: this compound has limited aqueous solubility and is typically dissolved in DMSO for in vitro use.[4] At high concentrations, the compound may precipitate out of the culture medium. These precipitates can be directly toxic to cells or interfere with cell viability assays, leading to inaccurate readings.[3]
-
Off-Target Effects: At concentrations significantly above the IC50 for its intended target, a small molecule inhibitor may begin to interact with other cellular proteins (off-target effects).[1][5][6][7] These unintended interactions can trigger toxic cellular responses.
-
Solvent Toxicity: The concentration of the solvent, typically DMSO, may become toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep the final concentration at or below 0.1%.[8]
-
Assay Interference: The compound itself may interfere with the chemistry of the cytotoxicity assay being used. For example, some compounds can chemically reduce tetrazolium salts (like MTT) or have inherent fluorescence, leading to false-positive or false-negative results.[3][9]
Q3: How can I improve the solubility of this compound in my experiments?
A3: To improve solubility and avoid precipitation, consider the following:
-
Use Freshly Prepared Solutions: this compound is often supplied as a powder and dissolved in a solvent like DMSO. Using freshly prepared stock solutions is recommended.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤0.1%).[8]
-
Incorporate Pluronic F-127: For challenging solubility issues, the non-ionic surfactant Pluronic F-127 can be used to improve the dispersion and solubility of hydrophobic compounds in aqueous solutions.
-
Sonication: Gentle sonication can help to dissolve the compound in the stock solvent.[4]
Q4: What are the recommended working concentrations for this compound?
A4: Based on published literature, the effective concentration range for this compound in cell-based assays, such as inhibiting cyst formation in organ culture, is between 0.5 µM and 5 µM.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and assay.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed at high concentrations of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Sudden drop in cell viability at high concentrations, accompanied by visible precipitates in the culture wells. | Compound Precipitation | 1. Visually inspect the wells under a microscope for precipitates.2. Prepare a fresh stock solution of this compound in DMSO.3. Perform a solubility test by adding the highest concentration of this compound to cell-free medium and observing for precipitation.4. Reduce the final concentration of this compound.5. Consider using a formulation with solubility enhancers like Pluronic F-127. |
| Dose-dependent cytotoxicity observed at concentrations significantly higher than the IC50 for CFTR. | Off-Target Effects | 1. Confirm the phenotype by using a structurally different CFTR inhibitor to see if the same toxicity is observed.2. Perform a rescue experiment by overexpressing the target protein (CFTR). If the toxicity is on-target, higher concentrations of this compound will be needed to elicit the same effect.3. Use a lower, more specific concentration of PPQ-120.4. If possible, perform a broad-panel kinase or receptor screen to identify potential off-targets.[6] |
| High background in control wells (vehicle only) or inconsistent results. | Solvent Toxicity or Assay Interference | 1. Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%, ideally ≤0.1%).[8]2. Run a vehicle-only control with varying concentrations of DMSO to determine the toxicity threshold.3. To check for assay interference, add this compound to cell-free medium with the assay reagent and measure the signal. A change in signal indicates direct interference.[3]4. Consider using a different cytotoxicity assay that relies on a different detection principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).[10] |
| Cell morphology changes or signs of apoptosis (e.g., cell shrinkage, membrane blebbing). | Induction of Apoptosis | 1. Perform an apoptosis-specific assay, such as Caspase-3/7 activity or a TUNEL assay, to confirm that apoptosis is the mechanism of cell death.[2][4]2. Investigate potential off-target effects on signaling pathways known to regulate apoptosis. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.[11][12]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: After the treatment period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 490 nm. A positive control of cells lysed with a detergent should be included to determine the maximum LDH release.[13]
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's protocol.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. An increase in signal indicates apoptosis.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis Protocols | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CFTR Inhibitors: PPQ-102 versus GlyH-101
For Researchers, Scientists, and Drug Development Professionals
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel responsible for transepithelial salt and water transport. Its dysfunction is implicated in several diseases, including cystic fibrosis and secretory diarrheas. Small molecule inhibitors of CFTR are invaluable tools for studying its physiological roles and hold therapeutic potential. This guide provides an objective comparison of two widely used CFTR inhibitors, PPQ-102 and GlyH-101, focusing on their performance, mechanisms, and experimental validation.
Overview of this compound and GlyH-101
This compound (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) belongs to the pyrimido-pyrrolo-quinoxalinedione class of CFTR inhibitors. It is recognized as a highly potent inhibitor.[1][2][3] In contrast, GlyH-101 (N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl) methylene]glycine hydrazide) is a representative of the glycine hydrazide class, known for its rapid action and distinct mechanism.[1][4]
Mechanism of Action
The two inhibitors target the CFTR channel through fundamentally different mechanisms:
-
This compound acts from the cytoplasmic side of the plasma membrane.[2][5] It does not block the channel pore directly but rather stabilizes the channel in a closed state , thereby altering its gating mechanism.[2][3][5] A key feature of this compound is that it is uncharged at physiological pH, making its inhibitory action voltage-independent .[1][3][6]
-
GlyH-101 acts from the extracellular side , functioning as a pore occluder.[4][7] It physically blocks the channel near its external entrance, leading to a rapid and reversible inhibition.[4] This mechanism results in a voltage-dependent block, which causes the CFTR's linear current-voltage relationship to become inwardly rectifying.[1][4][7][8]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and GlyH-101 based on published experimental data.
| Parameter | This compound | GlyH-101 | Reference |
| IC₅₀ (CFTR) | ~90 nM | 1.4 µM (+60 mV) to 5.6 µM (-60 mV) | [1][2][3][9] |
| Mechanism | Allosteric (stabilizes closed state) | Pore occlusion | [2][3][4] |
| Site of Action | Intracellular | Extracellular | [2][4][5] |
| Voltage Dependence | No | Yes (inward rectification) | [1][2][3][4] |
| Aqueous Solubility | Low (<5 µM) | Good (~1 mM) | [1][4] |
| Metabolic Stability | Poor (rapid hydroxylation) | Not extensively reported, but derivatives exist | [1] |
| Effect on Other Channels | Inhibits VRAC/LRRC8 (IC₅₀ ~19.6 µM) | Inhibits VSORC (IC₅₀ ~1 µM) and CaCC | [7][10] |
| Charge at Phys. pH | Uncharged | Single negative charge | [1] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key assays used to characterize this compound and GlyH-101.
Short-Circuit Current (Isc) Measurement
This technique provides a quantitative measure of net ion transport across an epithelial monolayer.
-
Cell Culture: Fischer rat thyroid (FRT) cells stably expressing human CFTR are cultured on permeable Snapwell™ inserts until a confluent monolayer with high electrical resistance is formed.
-
Ussing Chamber Setup: The inserts are mounted in an Ussing chamber, and both apical and basolateral sides are bathed in identical physiological saline solutions. The solution is gassed with 95% O₂/5% CO₂ and maintained at 37°C.
-
Membrane Permeabilization: To isolate CFTR-mediated chloride current, the basolateral membrane is permeabilized with a pore-forming agent like Amphotericin B. A chloride concentration gradient is established across the apical membrane.
-
CFTR Activation: CFTR is maximally activated by adding a cAMP agonist, such as forskolin (10 µM) and IBMX (100 µM), to the apical bath.
-
Inhibitor Application: Once a stable short-circuit current is achieved, the inhibitor (this compound or GlyH-101) is added in increasing concentrations to the apical (for GlyH-101) or basolateral (for this compound, though it is membrane-permeant) side to determine the dose-dependent inhibition and calculate the IC₅₀.[2]
Patch-Clamp Electrophysiology
Patch-clamp analysis reveals the effect of inhibitors on single-channel behavior.
-
Cell Preparation: Cells expressing CFTR are plated on glass coverslips.
-
Whole-Cell Configuration:
-
A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the entire cell.
-
The cell is held at a specific voltage, and CFTR is activated with cAMP agonists.
-
Current-voltage (I-V) relationships are measured by applying a series of voltage steps before and after the application of the inhibitor to determine voltage dependence.[1][4]
-
-
Single-Channel (Cell-Attached) Configuration:
-
A tight seal is formed, but the membrane patch remains intact. This isolates a small number of channels.
-
CFTR is activated, and the current flowing through individual channels is recorded.
-
Parameters such as channel open probability (Po), mean open time, and mean closed time are analyzed before and after inhibitor addition to elucidate the specific gating or blocking mechanism.[2][4] For this compound, analysis shows a significant increase in the channel's closed time, while for GlyH-101, it reveals rapid channel closures within open bursts.[1][2][4]
-
In Vivo and Ex Vivo Efficacy Models
-
Polycystic Kidney Disease (PKD) Model: this compound has been shown to be effective in a neonatal kidney organ culture model of PKD. It prevented the expansion of cysts and even reduced the size of pre-formed cysts, demonstrating its potential to inhibit CFTR-dependent fluid secretion in this disease context.[1][2][3]
-
Secretory Diarrhea Model: GlyH-101 has been tested in a murine closed-loop model of cholera. Intraluminal administration of GlyH-101 significantly reduced cholera toxin-induced intestinal fluid secretion, highlighting its efficacy as an anti-diarrheal agent.[4][11]
Summary and Recommendations
Both this compound and GlyH-101 are potent and valuable inhibitors of CFTR, but their distinct properties make them suitable for different applications.
Choose this compound for:
-
High-potency applications: With an IC₅₀ in the nanomolar range, it is significantly more potent than GlyH-101.[1][9]
-
Studies where voltage-independence is critical: Its uncharged nature ensures that its effects are not confounded by changes in membrane potential.[1][3]
-
Investigating allosteric modulation and channel gating: Its mechanism of stabilizing the closed state makes it a useful tool for studying the conformational changes of CFTR.[2]
Choose GlyH-101 for:
-
Experiments requiring rapid and reversible inhibition from the extracellular side: Its pore-blocking mechanism allows for quick onset and washout.[4]
-
Applications where high aqueous solubility is necessary: It is substantially more soluble than this compound.[1][4]
-
Probing the external vestibule of the CFTR pore: Its extracellular binding site makes it a useful probe for studying the channel's outer structure.[4]
Critical Considerations:
-
Specificity: Researchers should be aware of off-target effects. GlyH-101 has been shown to inhibit other chloride channels like VSORC and CaCC at concentrations used to inhibit CFTR.[7][12] this compound can also inhibit VRAC at higher concentrations.[10]
-
Metabolic Stability and Solubility: For in vivo or long-term cell culture studies, the poor solubility and metabolic instability of this compound may be limiting factors.[1][5] Newer analogs like BPO-27 have been developed to address these shortcomings.[1]
This guide provides a comparative basis for selecting the appropriate CFTR inhibitor for specific research needs, emphasizing the importance of understanding their distinct mechanisms and properties for accurate experimental design and data interpretation.
References
- 1. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CFTR pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
BPO-27: A More Potent Analog of PPQ-102 for CFTR Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors, the emergence of BPO-27 as a significantly more potent analog of PPQ-102 marks a notable advancement. Both compounds are instrumental in the study of CFTR-related diseases, such as secretory diarrheas and polycystic kidney disease (PKD), by blocking the CFTR chloride channel.[1][2] This guide provides a comprehensive comparison of BPO-27 and this compound, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and experimental evaluation.
Quantitative Comparison of Potency
The R-enantiomer of BPO-27, (R)-BPO-27, demonstrates substantially greater potency in inhibiting CFTR chloride conductance compared to this compound.[2][3] Experimental data from various cell-based assays consistently highlight this difference.
| Compound | IC50 Value | Cell Line | Assay Type |
| (R)-BPO-27 | ~4 nM[3] | FRT cells expressing human wild-type CFTR | Short-circuit current measurement |
| ~5 nM[1] | Epithelial cell cultures | CFTR chloride conductance | |
| ~8 nM[4] | Cell-based assay | CFTR inhibition | |
| This compound | ~90 nM[2][5] | FRT cells expressing human CFTR and YFP halide sensor | Halide influx inhibition |
| ~90 nM[6] | CFTR-expressing FRT cells | Whole-cell membrane current |
Mechanism of Action: A Tale of Two Blockades
While both compounds effectively inhibit CFTR, their precise mechanisms of action have been the subject of detailed investigation, revealing distinct molecular interactions.
Initially, (R)-BPO-27 was thought to inhibit CFTR through competition with ATP at the nucleotide-binding domains (NBDs).[7][8] This was suggested by patch-clamp studies showing that (R)-BPO-27 increased the EC50 for ATP activation of CFTR.[7] However, a recent high-resolution cryo-electron microscopy study has provided a more direct view of its inhibitory mechanism. This study revealed that (R)-BPO-27 acts as a direct pore blocker, physically occluding the chloride-conducting pore of the CFTR channel.[9][10][11] This direct blockage effectively uncouples ATP hydrolysis from ion transport.[9][10]
This compound, on the other hand, is believed to inhibit CFTR by stabilizing the channel's closed state.[2][6] Single-channel patch-clamp recordings have shown that this compound reduces the channel's open probability by significantly increasing the mean channel closed time, without altering the unitary conductance.[6] This suggests an allosteric mechanism that favors a non-conducting conformation of the channel.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of BPO-27 and this compound.
Short-Circuit Current Measurement in FRT Cells
This electrophysiological technique is a cornerstone for assessing the activity of CFTR inhibitors.
Objective: To measure the inhibition of CFTR-mediated chloride current by BPO-27 and this compound in a polarized epithelial cell monolayer.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR.
-
Permeable supports (e.g., Snapwell™ inserts).
-
Ussing chamber system with voltage-clamp apparatus.
-
Ringer's solution (composition can vary, a typical example is: 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose).
-
CFTR activators: Forskolin (to raise intracellular cAMP), CPT-cAMP, or 8-Br-cGMP.
-
Test compounds: (R)-BPO-27 or this compound dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
FRT cells are seeded at a high density on permeable supports and cultured for several days to form a confluent and polarized monolayer.
-
The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with Ringer's solution and maintained at 37°C and gassed with 95% O2/5% CO2.
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport across the epithelium, is continuously recorded.
-
To isolate the CFTR-mediated chloride current, a chloride gradient is established across the monolayer.
-
CFTR is activated by adding a cAMP agonist, such as forskolin, to the apical or basolateral solution, which results in a sustained increase in Isc.
-
Once a stable activated current is achieved, the test compound ((R)-BPO-27 or this compound) is added in increasing concentrations to the apical side.
-
The inhibition of the forskolin-stimulated Isc is measured for each concentration.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Single-Channel Patch-Clamp Recording
This technique allows for the direct observation of the opening and closing behavior of individual CFTR channels.
Objective: To determine the effect of BPO-27 and this compound on the gating properties of single CFTR channels.
Materials:
-
HEK-293T or CHO-K1 cells transiently or stably expressing human wild-type CFTR.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular (pipette) and extracellular (bath) solutions. A typical intracellular solution contains: 140 mM N-methyl-D-glucamine-Cl, 5 mM MgCl2, 10 mM HEPES, and 1 mM ATP. A typical extracellular solution contains: 140 mM N-methyl-D-glucamine-Cl, 2 mM MgCl2, 10 mM HEPES.
-
CFTR activators (e.g., PKA catalytic subunit and ATP).
-
Test compounds ((R)-BPO-27 or this compound).
Procedure:
-
Cells are plated on glass coverslips for recording.
-
A high-resistance seal (gigaohm) is formed between the tip of a fire-polished glass pipette and the cell membrane.
-
The patch of the membrane under the pipette tip is excised to achieve an "inside-out" configuration, exposing the cytoplasmic face of the channel to the bath solution.
-
The membrane potential is clamped at a defined voltage.
-
CFTR channels in the patch are activated by adding PKA and ATP to the bath solution.
-
Single-channel currents are recorded in the absence and presence of the test compound added to the bath.
-
The channel open probability (Po), mean open time, and mean closed time are analyzed from the recordings.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of CFTR inhibition and a typical experimental workflow for evaluating inhibitors.
Caption: CFTR activation and inhibition pathway.
References
- 1. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. POTENT, METABOLICALLY STABLE BENZOPYRIMIDO-PYRROLO-OXAZINEDIONE (BPO) CFTR INHIBITORS FOR POLYCYSTIC KIDNEY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Specificity of PPQ-102 for the CFTR Channel: A Comparative Guide
For researchers and drug development professionals investigating the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the specificity of pharmacological tools is paramount. This guide provides an objective comparison of PPQ-102, a potent CFTR inhibitor, with other alternatives, supported by experimental data to validate its specificity.
Mechanism of Action of this compound
This compound, a pyrimido-pyrrolo-quinoxalinedione compound, is a reversible and voltage-independent inhibitor of the CFTR chloride channel.[1][2][3][4] It functions by targeting the intracellular nucleotide-binding domain(s) of the CFTR protein. Single-channel patch-clamp analyses have revealed that this compound stabilizes the CFTR channel in its closed state, thereby inhibiting the flow of chloride ions.[2][5][6] Unlike many other CFTR inhibitors, this compound is uncharged at physiological pH, meaning its efficacy is not dependent on membrane potential.[1][2][5][6]
Figure 1. CFTR activation and inhibition pathway.
Comparative Analysis of CFTR Inhibitors
This compound exhibits high potency and specificity when compared to other commonly used CFTR inhibitors. The following table summarizes the key characteristics of this compound and its alternatives.
| Inhibitor | IC50 | Mechanism of Action | Charge at Physiological pH | Known Off-Target Effects |
| This compound | ~90 nM[1][2][5][6] | Stabilizes the channel's closed state via intracellular interaction.[2][5][6] | Neutral[1][2][5][6] | Did not inhibit calcium-activated chloride channels or cellular cAMP production.[5] |
| BPO-27 | ~8 nM[7][8] | A derivative of this compound with a similar mechanism.[8] | Not specified, but designed for improved solubility.[8] | Not specified. |
| CFTRinh-172 | ~300 nM | Binds to the CFTR protein to inhibit its function.[9] | Not specified | Can inhibit other non-CFTR anion channels and epithelial cation channels (ENaC and Orai1).[10] |
| GlyH-101 | ~5 µM[9] | Blocks the CFTR pore near its external surface.[9] | Not specified | Can inhibit volume-sensitive and calcium-activated chloride channels, as well as epithelial cation channels (ENaC and Orai1).[10] |
Experimental Evidence for this compound Specificity
The specificity of this compound has been demonstrated through various experimental assays:
-
High Potency: this compound inhibits CFTR chloride conductance with a half-maximal inhibitory concentration (IC50) of approximately 90 nM, indicating a high affinity for its target.[1][2][5][6]
-
Selective Inhibition: In studies using human bronchial cells, this compound did not inhibit UTP-induced chloride currents, which are mediated by calcium-activated chloride channels, even at concentrations up to 20 µM.[5]
-
No Effect on cAMP Signaling: this compound has been shown to have no significant effect on either basal or forskolin-stimulated production of cyclic AMP (cAMP), the key second messenger in the CFTR activation pathway.[5]
Experimental Protocols
Validating the specificity of a CFTR inhibitor like this compound involves a multi-assay approach. Below are the methodologies for key experiments.
Figure 2. Experimental workflow for inhibitor validation.
1. Short-Circuit Current (Ussing Chamber) Measurements
This is a quantitative method to measure ion transport across an epithelial monolayer.
-
Cell Culture: Grow CFTR-expressing epithelial cells (e.g., FRT, T84, or primary human bronchial epithelial cells) on permeable supports until a confluent monolayer with high electrical resistance is formed.
-
Ussing Chamber Setup: Mount the permeable support in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Both sides are bathed in identical physiological saline solutions.
-
Measurement: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport.
-
Protocol:
-
To isolate the CFTR-mediated chloride current, first inhibit sodium transport by adding amiloride to the apical solution.
-
Permeabilize the basolateral membrane with a pore-forming agent like amphotericin B to allow direct access to the intracellular environment.
-
Activate CFTR channels by adding a cAMP agonist, such as forskolin or CPT-cAMP, to the basolateral solution.
-
Once a stable Isc is achieved, add varying concentrations of this compound to the apical or basolateral side to determine the dose-dependent inhibition and calculate the IC50.
-
2. Patch-Clamp Electrophysiology
Patch-clamp allows for the direct measurement of ion channel activity, either from a single channel or the whole cell.
-
Cell Preparation: Plate CFTR-expressing cells on glass coverslips suitable for microscopy.
-
Single-Channel Recording (Cell-Attached or Excised Patch):
-
A glass micropipette with a very small tip opening is pressed against the cell membrane to form a high-resistance seal, isolating a small patch of the membrane potentially containing a single CFTR channel.
-
Activate CFTR with forskolin and IBMX.
-
Record the current flowing through the single channel at a fixed voltage.
-
Introduce this compound into the bath (for excised patches) or pipette solution to observe its effect on channel open probability (Po), open time, and closed time. Studies show this compound significantly increases the mean channel closed time.[5]
-
-
Whole-Cell Recording:
-
Rupture the cell membrane patch under the pipette to gain electrical access to the entire cell.
-
Clamp the cell membrane at a specific holding potential.
-
Activate CFTR channels using cAMP agonists.
-
Apply this compound to the extracellular solution and record the change in the total CFTR-mediated current. This method can also be used to assess the voltage independence of the inhibition.[5]
-
3. YFP-Based Halide Efflux Assay
This is a cell-based fluorescence assay suitable for high-throughput screening.
-
Cell Line: Use a cell line stably co-expressing CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Protocol:
-
Load the cells with iodide (I-) by incubating them in an iodide-containing solution.
-
Replace the extracellular solution with an iodide-free solution containing the CFTR activator (e.g., forskolin).
-
The activation of CFTR will lead to an efflux of I-, resulting in an increase in YFP fluorescence (as I- quenches YFP).
-
To test for inhibition, pre-incubate the cells with this compound before stimulating with the CFTR activator. The rate of fluorescence increase will be attenuated in the presence of an effective inhibitor.
-
4. Counter-Screening for Off-Target Effects
To confirm specificity, it is crucial to test the effect of this compound on other relevant ion channels and signaling pathways.
-
Calcium-Activated Chloride Channels (CaCCs): In cystic fibrosis human bronchial cells (which lack functional CFTR), stimulate CaCCs with a purinergic agonist like UTP. Measure the resulting chloride current using the Ussing chamber or whole-cell patch-clamp techniques in the presence and absence of this compound.
-
cAMP Production Assay: Treat cells with forskolin (an adenylyl cyclase activator) in the presence and absence of this compound. Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or similar immunoassay.
Conclusion
The available experimental evidence strongly supports the high specificity of this compound for the CFTR chloride channel. Its nanomolar potency, coupled with a lack of effect on other tested ion channels and the upstream cAMP signaling pathway, distinguishes it from other inhibitors like CFTRinh-172 and GlyH-101, which have demonstrated off-target effects.[5][10] The neutral charge of this compound at physiological pH further enhances its utility as a reliable research tool, providing consistent results that are not influenced by cellular membrane potential.[1][2][5][6] These characteristics make this compound an invaluable asset for researchers and drug developers studying CFTR function and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPQ 102 | CFTR | Tocris Bioscience [tocris.com]
- 4. PPQ 102 | CFTR | Tocris Bioscience [tocris.com]
- 5. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFTR pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent, metabolically stable benzopyrimido-pyrrolo-oxazine-dione (BPO) CFTR inhibitors for polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
Reversible Inhibition of CFTR by PPQ-102: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of CFTR inhibition is critical for advancing therapeutic strategies for diseases like secretory diarrhea and polycystic kidney disease. This guide provides a detailed comparison of the novel CFTR inhibitor, PPQ-102, with other well-characterized inhibitors, focusing on their reversible action, potency, and mechanisms of action. The information is supported by experimental data and detailed protocols to aid in reproducible research.
Executive Summary
This compound has emerged as a potent, reversible, and voltage-independent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] Its distinct mechanism of action, which involves stabilizing the closed state of the channel, and its nanomolar potency, set it apart from other inhibitors.[1][2][3] This guide presents a comparative analysis of this compound with other key CFTR inhibitors, namely CFTRinh-172, GlyH-101, and BPO-27, to highlight their respective advantages and limitations.
Comparative Analysis of CFTR Inhibitors
The following table summarizes the key quantitative data for this compound and other selected CFTR inhibitors, offering a clear comparison of their potency and characteristics.
| Inhibitor | IC50 | Mechanism of Action | Binding Site | Reversibility | Key Characteristics |
| This compound | ~90 nM[1][2][3][4] | Stabilizes the channel closed state[1][2][3][5] | Intracellular, distinct from the pore[1][5] | Reversible[1][4] | Uncharged at physiological pH, voltage-independent inhibition[1][2][3] |
| CFTRinh-172 | ~0.3 - 5 µM | Stabilizes the channel closed state[4] | Intracellular, near the cytoplasmic entrance of the pore[4][6] | Reversible | Negatively charged, inhibition is dependent on membrane potential[3][4] |
| GlyH-101 | ~1.8 - 5.6 µM | Open-channel pore blocker[4] | Extracellular pore region[3][4] | Reversible | Voltage-dependent block[4] |
| BPO-27 | ~8 nM[3][5] | Not explicitly stated, but from the same class as this compound | Not explicitly stated, but from the same class as this compound | Reversible | Improved metabolic stability and aqueous solubility compared to this compound[3][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure transparency and facilitate the replication of findings.
Short-Circuit Current (Isc) Measurement for CFTR Inhibition
This protocol is used to measure the net ion transport across an epithelial monolayer, providing a quantitative measure of CFTR activity.
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR are cultured on permeable supports until a confluent monolayer with high electrical resistance is formed.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Both chambers are filled with identical physiological saline solutions, and the transepithelial voltage is clamped to 0 mV.
-
CFTR Activation: To activate CFTR, a cocktail of agonists is added to the bathing solutions. A common combination is forskolin (to raise intracellular cAMP) and IBMX (a phosphodiesterase inhibitor to prevent cAMP breakdown).
-
Inhibitor Addition: Once a stable baseline Isc is established, the CFTR inhibitor (e.g., this compound) is added to the apical or basolateral bath at varying concentrations.
-
Data Acquisition and Analysis: The change in Isc is recorded continuously. The inhibitory effect is calculated as the percentage reduction in the agonist-stimulated Isc. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Reversibility Test: To assess reversibility, the inhibitor is washed out of the chamber, and the recovery of the agonist-stimulated Isc is monitored over time.
Patch-Clamp Analysis of Single CFTR Channel Activity
This electrophysiological technique allows for the direct measurement of ion flow through individual CFTR channels, providing insights into the mechanism of inhibition.
-
Cell Preparation: Cells expressing CFTR are grown on glass coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with a solution containing the ions to be studied and is pressed against the cell membrane to form a high-resistance seal (a "gigaseal").
-
Recording Configuration: The patch of membrane under the pipette tip can be studied in different configurations. For studying the direct effect of an inhibitor on the channel, the "inside-out" configuration is often used, where the intracellular face of the membrane is exposed to the bath solution.
-
CFTR Activation: CFTR channels in the patch are activated by adding ATP and the catalytic subunit of protein kinase A (PKA) to the bath solution.
-
Inhibitor Application: The inhibitor is then perfused into the bath solution at a known concentration.
-
Data Recording and Analysis: The current flowing through the single channel is recorded. The effect of the inhibitor is analyzed by measuring changes in the channel's open probability (Po), mean open time, and mean closed time. For a closed-channel blocker like this compound, a decrease in Po and an increase in the mean closed time would be expected, with little to no change in the single-channel conductance or mean open time.[1]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to CFTR inhibition and the experimental procedures.
Caption: Signaling pathway of CFTR activation and inhibition by this compound.
Caption: Experimental workflow for short-circuit current (Isc) measurements.
Caption: Experimental workflow for single-channel patch-clamp analysis.
Conclusion
This compound stands out as a highly potent and reversible CFTR inhibitor with a favorable voltage-independent mechanism of action. Its properties make it a valuable tool for studying CFTR function and a promising lead compound for the development of therapies for diseases characterized by excessive CFTR-mediated fluid secretion. The comparative data and detailed protocols provided in this guide are intended to support further research and development in this important field.
References
- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PPQ-102: Cross-Validation of a Potent CFTR Inhibitor Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pyrimido-pyrrolo-quinoxalinedione (PPQ) compound, PPQ-102, a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. We present a cross-validation of its effects in various cell lines, alongside a comparative analysis with other notable CFTR inhibitors. This document summarizes key quantitative data, details experimental protocols, and visualizes essential biological and experimental pathways to support your research and development endeavors.
Performance Comparison of CFTR Inhibitors
This compound has emerged as a highly potent CFTR inhibitor with a voltage-independent mechanism of action.[1] Unlike many other CFTR inhibitors, it is uncharged at physiological pH, which prevents membrane potential-dependent cellular partitioning and enhances its blocking efficiency.[1] Its primary mechanism involves stabilizing the closed state of the CFTR channel.[1]
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound and its key comparators—CFTRinh-172, GlyH-101, and the more recent analog, BPO-27—across different cell lines and experimental contexts. This data facilitates a direct comparison of their potency and potential off-target effects.
| Compound | Target/Assay | Cell Line | IC₅₀/Kᵢ | Reference |
| This compound | CFTR Chloride Conductance | FRT (Fisher Rat Thyroid) cells expressing human CFTR | ~90 nM | [1] |
| CFTR Inhibition | T84 (human intestinal) & Bronchial epithelial cells (nonpermeabilized) | << 1 µM | [1] | |
| VRAC/LRRC8 Conductance | Not specified | 19.6 ± 1.5 µM | ||
| CFTRinh-172 | CFTR Short-Circuit Current | Not specified | Kᵢ of 300 nM | [2] |
| CFTR Inhibition | T84 & Bronchial epithelial cells | 3–5 µM | [1] | |
| VSORC-mediated Cl⁻ currents | CFTR-expressing kidney cells | 12 µM | [3] | |
| VSORC-mediated Cl⁻ currents | non–CFTR-expressing PS120 cells | 5.33 µM | [3] | |
| GlyH-101 | CFTR-like current | PCT (proximal convoluted tubule) cells | Concentration-dependent inhibition (0.5-10 µM) | [4] |
| CFTR Inhibition | T84 & Bronchial epithelial cells | 3–5 µM | [1] | |
| VSORC current | PS120 & PCT cells | 5.38 µM & 6.26 µM, respectively | [4] | |
| Cell Proliferation (HT-29 cells) | HT-29 | 43.32 µM (24h), 33.76 µM (48h), 30.08 µM (72h) | [5] | |
| BPO-27 | CFTR Chloride Conductance | FRT cells expressing human CFTR | ~4 nM ((R)-enantiomer) | [6] |
| Prevention of Cyst Growth | Embryonic kidney culture model of PKD | ~100 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the flow of ions through the CFTR channel in the entire cell membrane.
Objective: To determine the inhibitory effect of compounds on CFTR chloride currents.
Protocol:
-
Cell Preparation: Culture CFTR-expressing cells (e.g., FRT, CHO, or HEK-293T cells) on glass coverslips to sub-confluency.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3–6 MΩ when filled with the intracellular solution.
-
Intracellular Solution (in mM): 130 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 5 ATP, adjusted to pH 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NMDG.
-
Recording:
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -40 mV.
-
Apply voltage steps from -100 mV to +100 mV in 20 mV increments to elicit currents.
-
Perfuse the cells with the extracellular solution containing a CFTR agonist (e.g., 10 µM Forskolin and 100 µM IBMX) to activate CFTR channels.
-
After stabilizing the activated current, perfuse with a solution containing the test inhibitor at various concentrations.
-
Record the resulting changes in current to determine the extent of inhibition.
-
Ussing Chamber Assay for Transepithelial Ion Transport
This assay measures ion transport across a polarized epithelial cell monolayer.
Objective: To assess the effect of inhibitors on net ion movement across an epithelial barrier.
Protocol:
-
Cell Culture: Grow a confluent monolayer of polarized epithelial cells (e.g., T84 or primary human bronchial epithelial cells) on permeable supports (e.g., Transwells).
-
Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.
-
Solutions: Fill both chambers with Krebs-Ringer bicarbonate solution and maintain at 37°C, gassed with 95% O₂/5% CO₂.
-
Measurement:
-
Measure the transepithelial voltage and short-circuit current (Isc) using Ag/AgCl electrodes and a voltage clamp amplifier.
-
After baseline stabilization, add a CFTR agonist (e.g., Forskolin) to the basolateral side to stimulate CFTR-mediated chloride secretion.
-
Once the Isc reaches a plateau, add the CFTR inhibitor to the apical side in increasing concentrations.
-
The decrease in Isc reflects the inhibition of CFTR-dependent chloride secretion.
-
Fluorescence-Based Halide Influx Assay
This high-throughput screening assay measures CFTR activity by detecting the influx of halide ions into cells.
Objective: To rapidly screen and quantify the potency of CFTR inhibitors.
Protocol:
-
Cell Line: Use a cell line stably co-expressing CFTR and a halide-sensitive yellow fluorescent protein (YFP) variant (e.g., YFP-H148Q/I152L).
-
Assay Procedure:
-
Plate the cells in a 96- or 384-well microplate.
-
Wash the cells with a chloride-containing buffer.
-
Stimulate CFTR with an agonist cocktail (e.g., Forskolin, IBMX, and genistein).
-
Rapidly exchange the buffer with one containing iodide (I⁻) and the test inhibitor.
-
Measure the rate of YFP fluorescence quenching as iodide enters the cell through CFTR and binds to YFP.
-
The reduction in the rate of fluorescence quenching in the presence of the inhibitor is proportional to its inhibitory activity.
-
Visualizing the Pathways
To better understand the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway, a typical experimental workflow, and the logical relationship of this compound's validation.
Figure 1: Simplified CFTR activation pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for comparing CFTR inhibitors.
Figure 3: Logical flow for the cross-validation of this compound's effects.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GlyH-101 and CaCCinh-A01 Inhibited HT-29 Proliferation by Activating the Mitochondrial Apoptosis Pathway and Arresting the Cell Cycle | Anticancer Research [ar.iiarjournals.org]
- 6. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism: PPQ-102 as a Voltage-Independent Inhibitor of CFTR
For researchers and professionals in drug development, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of PPQ-102, a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, confirming its voltage-independent mode of inhibition. We present supporting experimental data, detailed protocols, and a comparison with other known CFTR inhibitors.
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel, and its dysfunction is implicated in several diseases, including cystic fibrosis and polycystic kidney disease. The development of specific inhibitors for CFTR is a significant area of research for therapeutic interventions. Among these, this compound has emerged as a highly potent inhibitor. A key characteristic that distinguishes this compound from some other CFTR inhibitors is its voltage-independent action, meaning its inhibitory efficacy is not influenced by the cell membrane potential.[1][2]
Comparative Analysis of CFTR Inhibitors
The following table summarizes the key characteristics of this compound in comparison to other well-known CFTR inhibitors. This data highlights the differences in their potency and their dependence on membrane voltage.
| Inhibitor | IC50 | Voltage Dependence | Mechanism of Action | Key Characteristics |
| This compound | ~90 nM[2][3][4] | Independent [1][2] | Stabilizes the channel closed state[1][2][3] | Uncharged at physiological pH, not subject to membrane potential-dependent cellular partitioning.[1][2][3] |
| BPO-27 | ~8 nM[3] | Independent [3] | Not explicitly stated, but developed from this compound. | Improved metabolic stability and aqueous solubility compared to this compound.[3] |
| CFTRinh-172 | ~0.3–3 µM | Independent [1] | Stabilizes the channel closed state.[3] | A thiazolidinone compound that acts from the cytoplasmic side.[1] |
| GlyH-101 | ~1.4 µM at +60 mV, ~5.6 µM at -60 mV[3] | Dependent [3] | External pore occlusion, causing rapid channel flicker.[1] | A glycine hydrazide that produces an inwardly rectifying chloride current.[3] |
Experimental Confirmation of Voltage-Independent Inhibition
The voltage independence of this compound's inhibitory action on CFTR has been demonstrated through electrophysiological studies, primarily using patch-clamp and short-circuit current techniques.
Experimental Protocol: Whole-Cell Patch-Clamp Analysis
This technique is employed to measure the ion flow through the entire cell membrane, allowing for the characterization of inhibitor effects on the total CFTR current under controlled voltage conditions.
-
Cell Preparation: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR are commonly used.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are established.
-
The intracellular solution (pipette solution) and extracellular solution (bath solution) are formulated to isolate chloride currents.
-
CFTR channels are activated using a combination of forskolin (to increase intracellular cAMP) and IBMX (a phosphodiesterase inhibitor).[3]
-
-
Voltage Protocol: A series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) are applied to the cell, and the resulting currents are measured.[3] This generates a current-voltage (I-V) relationship.
-
Inhibitor Application: this compound is added to the bath solution at various concentrations.
-
Data Analysis: The I-V relationship is measured again in the presence of this compound. For a voltage-independent inhibitor like this compound, the shape of the I-V curve remains linear, and the current is proportionally inhibited at all tested voltages.[1] In contrast, a voltage-dependent inhibitor like GlyH-101 will alter the shape of the I-V curve, showing different levels of inhibition at different voltages.[3]
Experimental Protocol: Short-Circuit Current (Isc) Measurement
This method is used to measure ion transport across an epithelial monolayer, providing a quantitative measure of CFTR chloride conductance.
-
Cell Culture: FRT cells expressing CFTR are grown on permeable filter supports to form a polarized monolayer.
-
Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.
-
Measurement: The potential difference across the monolayer is clamped to 0 mV, and the current required to do so (the short-circuit current) is measured. This current is a direct measure of net ion transport.
-
CFTR Activation and Inhibition:
-
A chloride ion gradient is established across the monolayer.
-
The basolateral membrane is permeabilized with a pore-forming agent like amphotericin B to ensure the measured current is primarily through the apical membrane where CFTR is located.[1]
-
CFTR is activated with a cAMP agonist (e.g., CPT-cAMP).[1]
-
This compound is added to the apical side, and the reduction in the short-circuit current is measured to determine the IC50.
-
Visualizing the Experimental Workflow and CFTR Inhibition
The following diagrams illustrate the experimental workflow for assessing voltage-dependent inhibition and the proposed mechanism of CFTR inhibition by this compound.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of PPQ-102: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of PPQ-102, a potent CFTR chloride channel inhibitor.
This compound (CAS 931706-15-9) is a combustible solid classified as Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water. [cite: ] Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety. The following procedures are based on general best practices for hazardous laboratory chemical waste and should be performed in accordance with all local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
Quantitative Data Summary
For safe handling and storage, please refer to the following quantitative data for this compound:
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₂N₄O₃ | [1][2] |
| Molecular Weight | 438.48 g/mol | [1][2][3] |
| CAS Number | 931706-15-9 | [1][2][3] |
| Storage Temperature | -20°C | [1][3] |
| Solubility | Soluble in DMSO | [1] |
| Physical Form | Crystalline solid | [3] |
| Hazard Classification | Combustible Solid, Water Hazard Class 3 (WGK 3) | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound, as a hazardous chemical waste, must be handled systematically to ensure safety and compliance.
1. Waste Identification and Segregation:
-
This compound waste includes the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions containing this compound.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Specifically, keep it separate from reactive, corrosive, and oxidizing materials.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for solid this compound waste. A high-density polyethylene (HDPE) container is a suitable option.
-
For solutions containing this compound (e.g., in DMSO), use a separate, clearly labeled, and sealed container appropriate for liquid hazardous waste.
-
Do not overfill waste containers; a general rule is to fill to no more than 80% capacity.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound (6,7-Dihydro-7,9-dimethyl-6-(5-methyl-2-furanyl)-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9)-dione)"
-
The CAS number: "931706-15-9"
-
The hazard characteristics: "Combustible Solid, Highly Hazardous to Water (WGK 3)"
-
The date of waste accumulation.
-
The name and contact information of the generating laboratory and Principal Investigator.
-
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from sources of ignition and is not accessible to unauthorized personnel.
5. Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash. Its high water hazard classification makes aqueous disposal particularly dangerous to the environment.
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as DMSO, followed by a solvent like ethanol or acetone that is miscible with both DMSO and water).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be defaced of its original label and disposed of as non-hazardous solid waste, in accordance with institutional policies.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
